molecular formula C18H19NO3 B15565697 Diolmycin A1

Diolmycin A1

Numéro de catalogue: B15565697
Poids moléculaire: 297.3 g/mol
Clé InChI: WSPKULGBZAOXCJ-MSOLQXFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diolmycin A1 is a member of indoles.
This compound has been reported in Streptomyces with data available.
structure given in first source;  A1 is the (erythro)-isomer;  A2 is the (threo)-isome

Propriétés

Formule moléculaire

C18H19NO3

Poids moléculaire

297.3 g/mol

Nom IUPAC

(2R,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol

InChI

InChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18+/m1/s1

Clé InChI

WSPKULGBZAOXCJ-MSOLQXFVSA-N

Origine du produit

United States

Foundational & Exploratory

The Origin of Diolmycin A1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diolmycin A1 is a bioactive secondary metabolite with established anticoccidial properties. This document provides a comprehensive technical overview of the origin of this compound, detailing its discovery, the producing microorganism, and the methodologies for its isolation and characterization. While the precise biosynthetic pathway remains to be elucidated, this paper discusses putative origins based on the known biochemistry of its producing organism, Streptomyces sp. WK-2955. Furthermore, this guide presents available quantitative data on its biological activity and outlines key experimental protocols. Hypothetical signaling pathways potentially targeted by this compound in the context of its anticoccidial activity are also presented to stimulate further research.

Discovery and Producing Organism

This compound was discovered as part of a screening program for new anticoccidial agents from microbial sources.[1][2] It is a natural product produced by the soil isolate, Streptomyces sp. WK-2955.[1][2] This actinomycete bacterium is the source of a series of related compounds, including Diolmycin A2, B1, and B2.[1][3]

Chemical Structure

The chemical structure of this compound was determined through spectroscopic analyses, including NMR and mass spectrometry, and confirmed by chemical synthesis.[3] It is identified as the erythro-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[3] Its stereoisomer, Diolmycin A2, is the threo-isomer.[3]

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces sp. WK-2955 has not yet been experimentally elucidated. No specific biosynthetic gene cluster (BGC) has been identified and characterized for the diolmycins. However, based on its chemical structure, a putative biosynthetic origin can be proposed. The 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol backbone suggests a hybrid biosynthetic pathway likely involving components from both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, which are common in Streptomyces species for the production of a wide array of secondary metabolites.

The indole (B1671886) moiety is likely derived from tryptophan, a common building block in NRPS-mediated pathways. The p-hydroxyphenyl group could originate from the shikimate pathway, leading to the formation of p-coumaroyl-CoA, a common extender unit in PKS pathways. The butanediol (B1596017) backbone itself is likely assembled by a Type I PKS.

G cluster_shikimate Shikimate Pathway cluster_tryptophan Tryptophan Synthesis cluster_pks Polyketide Synthase (PKS) Machinery cluster_assembly Final Assembly Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Tyrosine Tyrosine Chorismate->Tyrosine pCoumaroyl_CoA p-Coumaroyl-CoA Tyrosine->pCoumaroyl_CoA PKS_module Type I PKS Module pCoumaroyl_CoA->PKS_module Extender Unit Chorismate2 Chorismate Tryptophan Tryptophan Indole_moiety Indole Moiety Tryptophan->Indole_moiety Diolmycin_A1 This compound Indole_moiety->Diolmycin_A1 Butanediol_backbone Butanediol Backbone Assembly PKS_module->Butanediol_backbone Butanediol_backbone->Diolmycin_A1

Caption: Putative biosynthetic origin of this compound.

Biological Activity

This compound exhibits significant anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1][2]

Quantitative Data

The following table summarizes the reported in vitro biological activity of this compound and related compounds.

CompoundMinimum Effective Concentration (µg/mL) against Eimeria tenella
This compound 0.02 [1]
Diolmycin A20.2[1]
Diolmycin B120[1]
Diolmycin B2Not Tested[4]
Hypothetical Mechanism of Action

The precise molecular mechanism of action of this compound against Eimeria tenella has not been experimentally determined. However, a hypothetical mechanism, based on the common modes of action of other antiparasitic agents, likely involves the induction of apoptosis in the parasite. This could be triggered by mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

G Diolmycin_A1 This compound

Caption: Hypothetical mitochondrial-mediated apoptosis pathway.

Experimental Protocols

Fermentation of Streptomyces sp. WK-2955 for this compound Production

A standardized protocol for the fermentation of Streptomyces sp. WK-2955 is crucial for consistent production of this compound. The following is a general protocol based on methods for other Streptomyces species.

  • Seed Culture: Inoculate a loopful of Streptomyces sp. WK-2955 from a slant culture into a 100 mL flask containing 20 mL of a suitable seed medium (e.g., ISP-2 medium). Incubate at 28-30°C for 48-96 hours on a rotary shaker at 200-220 rpm.

  • Production Culture: Transfer the seed culture (typically 2-5% v/v) into a larger fermentation vessel containing the production medium. A representative production medium could consist of soluble starch, glucose, soybean meal, and CaCO₃ at an initial pH of 6.5-7.0.

  • Fermentation: Incubate the production culture at 28-30°C for 10-12 days with continuous agitation.

G Slant Streptomyces sp. WK-2955 Slant Culture Seed_Flask Seed Culture (100 mL flask, 20 mL medium) Slant->Seed_Flask Inoculate Production_Flask Production Culture (1 L flask, 200 mL medium) Seed_Flask->Production_Flask Inoculate (2-5% v/v) Harvest Harvest (After 10-12 days) Production_Flask->Harvest

Caption: Workflow for this compound production.

Isolation and Purification of this compound

The following protocol is adapted from the established method for the isolation of diolmycins from the fermentation broth of Streptomyces sp. WK-2955.[1]

  • Extraction: Centrifuge the fermentation broth to separate the supernatant and mycelial cake. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelial cake with acetone (B3395972) or methanol (B129727). Combine the organic extracts and evaporate to dryness to obtain a crude extract.[5]

  • Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography using a chloroform-methanol gradient.[5] Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Gel Filtration: Pool the fractions containing diolmycins and further purify them by gel filtration chromatography on Sephadex LH-20 using methanol as the mobile phase.[1][5]

  • Preparative HPLC: The final purification of this compound is achieved by preparative reversed-phase HPLC using an acetonitrile-water gradient.[1][5]

G Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate, Acetone/Methanol) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Crude_Extract->Silica_Gel Enriched_Fractions Diolmycin-Enriched Fractions Silica_Gel->Enriched_Fractions Gel_Filtration Gel Filtration (Sephadex LH-20, Methanol) Enriched_Fractions->Gel_Filtration Partially_Purified Partially Purified Diolmycins Gel_Filtration->Partially_Purified Prep_HPLC Preparative HPLC (Acetonitrile-Water Gradient) Partially_Purified->Prep_HPLC Pure_Diolmycin_A1 Pure this compound Prep_HPLC->Pure_Diolmycin_A1

Caption: Workflow for the isolation of this compound.

Conclusion and Future Directions

This compound, a natural product from Streptomyces sp. WK-2955, demonstrates potent anticoccidial activity. While its discovery, isolation, and chemical structure are well-documented, significant knowledge gaps remain, particularly concerning its biosynthesis and precise mechanism of action. Future research should focus on identifying and characterizing the this compound biosynthetic gene cluster to enable biosynthetic engineering efforts for the production of novel analogs with improved therapeutic properties. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets of this compound in Eimeria tenella, which will be crucial for its potential development as a veterinary therapeutic.

References

Discovery and isolation of Diolmycin A1 from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diolmycin A1 is a bioactive secondary metabolite produced by the soil bacterium Streptomyces sp. strain WK-2955.[1][2] First reported in the early 1990s, this compound, along with its congeners (Diolmycins A2, B1, and B2), has demonstrated notable anticoccidial activity.[1][2] Coccidiosis, a parasitic disease affecting various animals, poses a significant challenge in veterinary medicine, making novel therapeutic agents like this compound of considerable interest. The structure of this compound was determined to be 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol through spectroscopic analyses. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting the available data on its production, purification, and physico-chemical properties.

Data Presentation

Physico-chemical Properties of this compound

The known physico-chemical characteristics of this compound are summarized below. This data is crucial for its detection, purification, and characterization.

PropertyValueReference
Molecular Formula C₁₈H₁₉NO₃
Appearance Colorless powder[3]
Solubility Soluble in Methanol and DMSO; Insoluble in Chloroform[3][4]
Stereochemistry erythro-isomer
Spectroscopic Data Summary for Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the detailed raw data is found in the primary literature, the key methods employed are listed below.

Spectroscopic MethodPurpose
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Elucidation of the carbon-hydrogen framework and connectivity of the molecule.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.
Ultraviolet (UV) Spectroscopy Analysis of the electronic transitions within the molecule, indicating the presence of chromophores.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies based on the available scientific literature. Specific parameters such as media composition, precise solvent ratios, and instrument settings should be referenced from the primary publications by Tabata et al. (1993).

Production of this compound via Fermentation

Objective: To cultivate Streptomyces sp. WK-2955 for the production of this compound.

Generalized Protocol:

  • Inoculum Preparation: A seed culture of Streptomyces sp. WK-2955 is prepared by inoculating a suitable liquid medium (e.g., ISP2 medium) with spores or a mycelial suspension of the strain. The culture is incubated for 2-3 days at approximately 28°C with shaking to obtain a dense seed culture.

  • Production Fermentation: A larger production-scale fermentation is initiated by inoculating a production medium with the seed culture. Streptomyces fermentation media typically contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and mineral salts.

  • Incubation: The production culture is incubated for several days (typically 5-10 days) under controlled conditions of temperature (around 28°C), pH, and aeration.

  • Monitoring: The production of this compound in the fermentation broth is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces sp. WK-2955.

The purification process is a multi-step procedure involving solvent extraction and several chromatographic techniques.

2.1. Solvent Extraction

  • The fermentation broth is harvested and separated into supernatant and mycelial cake by centrifugation or filtration.

  • The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate.

  • The mycelial cake is extracted with a polar organic solvent, like acetone (B3395972) or methanol, to recover any intracellular product.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2. Silica (B1680970) Gel Column Chromatography

  • The crude extract is subjected to silica gel column chromatography for initial fractionation.

  • The column is typically eluted with a gradient of increasing polarity, for instance, a chloroform-methanol solvent system.

  • Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

2.3. Gel Filtration Chromatography (Sephadex LH-20)

  • The fractions enriched with this compound from the silica gel chromatography step are pooled, concentrated, and further purified by gel filtration chromatography on a Sephadex LH-20 column.

  • Methanol is a common mobile phase for this step, which separates compounds based on their molecular size.

  • Fractions are again collected and analyzed to locate the this compound-containing fractions.

2.4. Preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification step is carried out using preparative HPLC.

  • A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The solvent is evaporated from the collected fraction to yield purified this compound.

Mandatory Visualization

Diolmycin_A1_Isolation_Workflow Fermentation Fermentation of Streptomyces sp. WK-2955 Harvest Harvesting of Fermentation Broth Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate & Acetone) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Crude_Extract->Silica_Gel Enriched_Fractions This compound Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex Gel Filtration on Sephadex LH-20 (Methanol) Enriched_Fractions->Sephadex Partially_Purified Partially Purified Fractions Sephadex->Partially_Purified Prep_HPLC Preparative HPLC (Reversed-Phase, Acetonitrile-Water Gradient) Partially_Purified->Prep_HPLC Pure_Diolmycin_A1 Pure this compound Prep_HPLC->Pure_Diolmycin_A1

Caption: Workflow for the isolation and purification of this compound.

References

Diolmycin A1: A Technical Guide to its Physico-chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diolmycin A1 is a natural product isolated from Streptomyces sp. with demonstrated anticoccidial activity. This technical guide provides a comprehensive overview of its known physico-chemical properties, experimental protocols for its isolation and characterization, and a proposed mechanism of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Physico-chemical Properties

The known physico-chemical properties of this compound are summarized in the table below. While extensive experimental data is not widely available in the public domain, the following information has been compiled from existing literature.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₉NO₃[1]
Molecular Weight 297.35 g/mol [1]
CAS Number 150408-69-8
Appearance Colorless powder[2]
Melting Point Data not available[3]
Solubility Soluble in methanol (B129727) and DMSO; Insoluble in chloroform (B151607)[2]
UV-Vis λmax Data not available
IR (Infrared) νmax Data not available
¹H-NMR Data not available
¹³C-NMR Data not available

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of this compound, based on methodologies reported in the literature.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Streptomyces sp. WK-2955 through a multi-step process involving extraction and chromatography.[4][5]

2.1.1. Fermentation and Extraction

  • Fermentation: Streptomyces sp. WK-2955 is cultured in a suitable fermentation medium to produce this compound.

  • Solvent Extraction: The fermentation broth is centrifuged to separate the supernatant and mycelial cake. The supernatant is extracted with an equal volume of ethyl acetate. The mycelial cake is extracted with acetone (B3395972) or methanol. The organic extracts are then combined.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient of chloroform and methanol is typically used as the mobile phase, with increasing polarity to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Gel Filtration Chromatography: Fractions containing diolmycins are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative reversed-phase HPLC with a gradient of acetonitrile (B52724) and water as the mobile phase. The peak corresponding to this compound is collected to yield the purified compound.

Spectroscopic Analysis

The structure of this compound was elucidated using various spectroscopic techniques.[6] The following outlines the general procedures for these analyses.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

2.2.2. Infrared (IR) Spectroscopy The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., methanol or ethanol), and the absorbance is measured over a range of wavelengths. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

2.2.4. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Biological Activity and Proposed Mechanism of Action

This compound exhibits anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[4][5] The precise mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated. However, based on the known mechanisms of other anticoccidial drugs, a generalized pathway can be proposed.

Many anticoccidial agents target key processes in the parasite's life cycle, such as invasion of host cells, replication, and development. Ionophorous antibiotics, for example, disrupt ion transport across the parasite's cell membrane, leading to osmotic imbalance and cell death. Other chemical anticoccidials interfere with metabolic pathways essential for the parasite's survival.

The following diagram illustrates a generalized workflow for assessing the anticoccidial activity of a compound like this compound and a hypothetical signaling pathway that could be targeted.

Anticoccidial_Activity_Workflow cluster_workflow In Vitro Anticoccidial Activity Assay Workflow sporozoites E. tenella Sporozoites diolmycin This compound Treatment sporozoites->diolmycin Pre-incubation infection Infection diolmycin->infection host_cells Host Cells (e.g., MDBK) host_cells->infection development Parasite Development (Trophozoites, Schizonts) infection->development assessment Assessment of Inhibition (e.g., qPCR, Microscopy) development->assessment

In Vitro Anticoccidial Assay Workflow for this compound.

Proposed_Mechanism_of_Action cluster_pathway Hypothetical Signaling Pathway for Anticoccidial Action diolmycin This compound target Putative Parasite Target (e.g., Enzyme, Receptor, Ion Channel) diolmycin->target pathway Disruption of Essential Signaling Pathway target->pathway Inhibition inhibition Inhibition of Key Cellular Processes pathway->inhibition outcome Impaired Invasion, Replication, or Development inhibition->outcome

Hypothetical Signaling Pathway for this compound's Anticoccidial Action.

Disclaimer: The signaling pathway depicted is a generalized representation and is not based on specific experimental evidence for this compound. Further research is required to identify the precise molecular targets and signaling cascades affected by this compound.

References

Diolmycin A1: A Technical Guide to Solubility in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diolmycin A1, a natural product isolated from Streptomyces sp., is an anticoccidial agent that has demonstrated inhibitory effects against Eimeria tenella.[1] A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for advancing research and development activities, including in vitro assay preparation, formulation, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). Due to the limited availability of specific quantitative solubility data in public literature, this document presents the available qualitative information and furnishes a detailed experimental protocol for the quantitative determination of solubility. Additionally, an experimental workflow for assessing the anticoccidial activity of this compound is provided.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in DMSO and methanol are not widely reported in peer-reviewed literature. However, multiple sources qualitatively describe this compound as being soluble in both of these solvents. For researchers requiring precise concentrations for experimental work, it is imperative to determine the solubility empirically. The following table summarizes the available qualitative information.

Solvent Chemical Formula Qualitative Solubility of this compound
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble
MethanolCH₃OHSoluble

Table 1: Qualitative Solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the saturation shake-flask method, a common technique for assessing the solubility of chemical compounds.

2.1. Objective

To determine the quantitative solubility of this compound in DMSO and methanol at a specified temperature (e.g., 25 °C).

2.2. Materials

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Thermomixer or incubator with shaking capabilities

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

2.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a microcentrifuge tube. An excess is visually confirmed by the presence of undissolved solid.

    • Add a known volume of the selected solvent (DMSO or methanol) to the tube.

    • Securely cap the tube and vortex vigorously for 1-2 minutes.

  • Equilibration:

    • Place the tube in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Dilution and Analysis:

    • Carefully aspirate a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant using a syringe filter into a clean tube.

    • Perform a series of accurate dilutions of the clear supernatant with the respective solvent into volumetric flasks.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve with known concentrations of this compound should be prepared for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor and the HPLC results.

    • Express the solubility in desired units, such as mg/mL or mmol/L.

2.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to tube B Add known volume of solvent (DMSO or Methanol) A->B C Vortex vigorously B->C D Incubate with shaking for 24-48h at constant temperature C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Prepare serial dilutions of supernatant F->G H Analyze by HPLC against a standard curve G->H I Calculate concentration H->I

Workflow for Quantitative Solubility Determination.

Biological Context: Anticoccidial Activity Workflow

This compound is known to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] The mechanism of action for many anticoccidial drugs involves targeting various stages of the parasite's life cycle, such as sporozoite invasion of host cells or intracellular development into schizonts. The following diagram illustrates a general experimental workflow to assess the in vitro efficacy of a compound like this compound against Eimeria tenella.

G cluster_host Host Cell Preparation cluster_parasite Parasite and Treatment cluster_infection Infection and Incubation cluster_assessment Assessment A Culture host cells (e.g., BHK-21) to confluence E Infect host cell monolayer with treated sporozoites A->E B Harvest and purify E. tenella sporozoites D Treat sporozoites with various concentrations of this compound B->D C Prepare stock solution of this compound in DMSO C->D D->E F Incubate for parasite development E->F G Fix and stain cells F->G H Quantify intracellular schizonts via microscopy G->H I Determine inhibitory concentration (e.g., IC50) H->I

In Vitro Anticoccidial Activity Assessment Workflow.

References

Potential Degradation Products of Diolmycin A1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the forced degradation of Diolmycin A1 have been published in the public domain. This guide, therefore, presents potential degradation pathways based on the known chemical structure of this compound and established chemical principles of its constituent functional groups. The experimental protocols provided are generalized models for conducting such a study.

Introduction

This compound is a natural product isolated from Streptomyces sp. with known anticoccidial activity.[1][2] Its chemical structure is 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[3][4] Understanding the stability of this compound and its potential degradation products is crucial for its development as a potential therapeutic agent. Forced degradation studies, also known as stress testing, are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5][6][7] This technical guide outlines the potential degradation products of this compound under various laboratory stress conditions and provides a model experimental framework for such investigations.

Chemical Structure of this compound

This compound possesses three key functional groups susceptible to degradation: an indole (B1671886) ring, a phenolic hydroxyl group, and a 1,2-butanediol (B146104) moiety. The reactivity of these groups under different stress conditions will dictate the degradation profile of the molecule.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways can be postulated under forced degradation conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

While this compound lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature conditions could potentially promote reactions.

  • Acidic Conditions: Under strong acidic conditions, the vicinal diol could undergo a pinacol-type rearrangement. Protonation of one hydroxyl group followed by the loss of water would generate a carbocation, which could then rearrange to a more stable ketone.

  • Basic Conditions: In strongly basic media, the phenolic hydroxyl group will be deprotonated, making the aromatic ring more susceptible to oxidation.

Oxidative Degradation

The indole and phenol (B47542) moieties are particularly susceptible to oxidation.

  • Indole Moiety: The electron-rich indole ring can be oxidized to form various products, including oxindole, isatin, and further ring-opened products like anthranilic acid derivatives.[8][9][10] This is a common degradation pathway for indole-containing compounds.

  • Phenol Moiety: The phenol group can be oxidized to form quinone-type structures. Phenolic compounds are known to undergo oxidative degradation, which can sometimes lead to polymerization.

  • 1,2-Diol Moiety: The vicinal diol can be cleaved by strong oxidizing agents, such as periodic acid or lead tetraacetate, to yield two carbonyl compounds.[11][12] In the case of this compound, this would result in the cleavage of the C2-C3 bond to form an indole-containing aldehyde and a hydroxyphenyl-containing aldehyde.

Photolytic Degradation

Exposure to UV or visible light can induce photodegradation, particularly of the aromatic indole and phenol rings. This can involve complex radical-mediated reactions leading to a variety of degradation products.

Thermal Degradation

At elevated temperatures, dehydration of the 1,2-diol moiety could occur, leading to the formation of an enol, which would tautomerize to a ketone.

Hypothetical Experimental Protocol for a Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on this compound. The extent of degradation should ideally be targeted between 5-20% to avoid the formation of secondary degradants.[7][13]

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Forced degradation reaction vessels

  • pH meter

  • HPLC-UV/DAD system

  • LC-MS/MS system for peak identification

Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to heat (e.g., 80°C) in a thermostatically controlled oven.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

Analytical Method

A stability-indicating HPLC method needs to be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with or without a modifier like formic acid or ammonium (B1175870) acetate). The method should be able to separate the parent this compound peak from all significant degradation product peaks.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and structured table.

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C2485.234.5 min
0.1 M NaOH, 60°C2490.525.1 min
3% H₂O₂, RT2478.943.8 min
Thermal (Solid), 80°C4895.116.2 min
Photolytic (Solution)2482.454.1 min

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Visualizations

Potential Degradation Pathways of this compound

G cluster_main This compound cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation A This compound (1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol) B Pinacol Rearrangement Product (Ketone) A->B H+ C Indole Oxidation Products (e.g., Oxindole, Isatin) A->C [O] D Phenol Oxidation Product (Quinone-type) A->D [O] E Diol Cleavage Products (Aldehydes) A->E [O] F Dehydration Product (Ketone) A->F Heat

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC D->E F Quantify Degradation E->F G Identify Degradants by LC-MS/MS E->G H Elucidate Degradation Pathways F->H G->H

Caption: General workflow for a forced degradation study.

Conclusion

While specific degradation data for this compound is not yet available, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The indole and phenol moieties are likely to be the most labile, particularly to oxidation. A systematic forced degradation study, as outlined in this guide, is a critical step in the pharmaceutical development of this compound. The results of such a study will be invaluable for formulation development, establishment of storage conditions, and the development of robust analytical methods to ensure the quality, safety, and efficacy of any potential drug product.

References

Diolmycin A1: A Technical Guide on its Biological Activity Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the biological activity of Diolmycin A1 against Eimeria tenella is limited. This document summarizes the existing data and provides a comprehensive framework of established and hypothetical experimental protocols to guide further investigation into its therapeutic potential.

Introduction

Coccidiosis, caused by the protozoan parasite Eimeria tenella, remains a significant economic burden on the global poultry industry. The emergence of drug-resistant parasite strains necessitates the discovery and development of novel anticoccidial agents with alternative mechanisms of action. This compound, a natural compound isolated from Streptomyces sp., has demonstrated promising in vitro activity against E. tenella, warranting further investigation as a potential therapeutic candidate. This technical guide provides a detailed overview of the known biological activity of this compound and outlines a proposed framework for its comprehensive evaluation.

In Vitro Anticoccidial Activity

Initial studies have confirmed the inhibitory effect of this compound on the intracellular development of Eimeria tenella. The available quantitative data is presented below.

Table 1: In Vitro Efficacy of this compound Against Eimeria tenella
CompoundHost Cell LineEffective Concentration (µg/mL)Observed EffectCitation
This compoundBHK-210.02 - 2.0Inhibition of schizont formation[1]

Further research is required to determine the precise 50% inhibitory concentration (IC50) of this compound against various developmental stages of E. tenella (sporozoites, merozoites).

Proposed Experimental Protocols for Comprehensive Evaluation

To fully elucidate the anticoccidial potential of this compound, a series of standardized in vitro and in vivo assays are required. The following protocols are based on established methodologies for the evaluation of anticoccidial drugs.

In Vitro Assays

3.1.1. Host Cell Culture and Parasite Preparation

  • Host Cells: Madin-Darby Bovine Kidney (MDBK) or Baby Hamster Kidney (BHK-21) cells are suitable for in vitro cultivation of E. tenella.[1] Cells should be maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Sporozoite Excystation: E. tenella oocysts are sterilized and mechanically disrupted to release sporocysts. Sporozoites are then excysted by incubation in a solution containing trypsin and bile salts to mimic the conditions of the avian gut. Purified sporozoites are used for infection of host cell monolayers.

3.1.2. Sporozoite Invasion Assay

This assay determines the effect of this compound on the ability of sporozoites to invade host cells.

  • Seed host cells in a multi-well plate and grow to confluence.

  • Pre-incubate purified sporozoites with varying concentrations of this compound for a defined period.

  • Infect the host cell monolayer with the treated sporozoites.

  • After a short incubation period (e.g., 2-4 hours), wash the cells to remove extracellular sporozoites.

  • Fix and stain the cells.

  • Quantify the number of intracellular sporozoites relative to an untreated control to determine the inhibition of invasion.

3.1.3. Intracellular Development (Reproduction) Assay

This assay assesses the impact of this compound on the intracellular replication of the parasite.

  • Infect host cell monolayers with sporozoites.

  • After allowing for invasion, remove the inoculum and add fresh medium containing various concentrations of this compound.

  • Incubate for a period that allows for schizont development (typically 48-72 hours).

  • Assess the inhibition of parasite development by microscopic observation of schizont formation or by quantitative methods such as qPCR to measure parasite DNA replication.[2]

In Vivo Efficacy Study (Proposed)

An in vivo study using a chicken model of coccidiosis is essential to validate the in vitro findings.

  • Animal Model: Use susceptible broiler chickens, housed in a controlled environment.

  • Experimental Groups:

    • Uninfected, untreated control

    • Infected, untreated control

    • Infected, treated with a known anticoccidial drug (positive control)

    • Infected, treated with various doses of this compound

  • Infection: Orally inoculate chickens with a standardized dose of sporulated E. tenella oocysts.

  • Treatment: Administer this compound in the feed or drinking water for a specified duration.

  • Efficacy Parameters:

    • Weight Gain and Feed Conversion Ratio (FCR): Monitor and record throughout the study.

    • Oocyst Excretion: Quantify the number of oocysts shed in the feces.

    • Lesion Scoring: Score the severity of cecal lesions at the end of the study.

    • Anticoccidial Index (ACI): Calculate the ACI to provide an overall measure of efficacy. An ACI value above 160 is generally considered indicative of effective anticoccidial activity.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against E. tenella has not been elucidated. Based on the mechanisms of other antiparasitic compounds, a proposed pathway for investigation is the induction of apoptosis.

Hypothesized Mitochondrial-Mediated Apoptosis Pathway

It is hypothesized that this compound may induce apoptosis in E. tenella through the disruption of mitochondrial function. This could involve an increase in reactive oxygen species (ROS) production, leading to a collapse of the mitochondrial membrane potential (ΔΨm), activation of caspase-like proteases, and subsequent DNA fragmentation.

4.1. Assays to Investigate the Mechanism of Action

  • Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to quantify ROS production in this compound-treated parasites.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Employ dyes such as JC-1 to assess changes in the mitochondrial membrane potential. A shift from red to green fluorescence indicates depolarization.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

    • TUNEL Assay: Detect DNA fragmentation, a hallmark of apoptosis, in treated parasites.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Anticoccidial Assays

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_treatment Treatment cluster_analysis Analysis oocysts E. tenella Oocysts sporozoites Purified Sporozoites oocysts->sporozoites Excystation invasion_assay Invasion Assay sporozoites->invasion_assay development_assay Intracellular Development Assay sporozoites->development_assay host_cells Host Cell Culture (MDBK/BHK-21) host_cells->invasion_assay host_cells->development_assay quantification Quantification of Intracellular Parasites invasion_assay->quantification development_assay->quantification diolmycin_a1 This compound (Varying Concentrations) diolmycin_a1->invasion_assay diolmycin_a1->development_assay inhibition_calc Calculation of % Inhibition quantification->inhibition_calc ic50 IC50 Determination inhibition_calc->ic50 Dose-response curve

Caption: Workflow for in vitro evaluation of this compound's anticoccidial activity.

Diagram 2: Hypothesized Mechanism of Action of this compound

mechanism_of_action cluster_parasite Eimeria tenella Cell diolmycin This compound mitochondrion Mitochondrion diolmycin->mitochondrion Target? ros ↑ Reactive Oxygen Species (ROS) mitochondrion->ros mmp ↓ Mitochondrial Membrane Potential (ΔΨm) ros->mmp caspases Caspase-like Activation mmp->caspases dna_frag DNA Fragmentation caspases->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Caption: Hypothesized mitochondrial-mediated apoptosis induced by this compound.

Conclusion and Future Directions

The available data indicates that this compound is a promising candidate for further development as an anticoccidial agent. Its ability to inhibit the growth of Eimeria tenella in vitro is a crucial first step. Future research should focus on a comprehensive evaluation of its efficacy and safety profile. Key areas for future investigation include:

  • Determination of the IC50 values against different life-cycle stages of E. tenella.

  • In vivo efficacy studies in a chicken model to assess its therapeutic potential under physiological conditions.

  • Elucidation of its precise mechanism of action to understand its molecular targets within the parasite.

  • Toxicology and safety studies to evaluate its suitability for use in poultry.

The successful completion of these studies will be critical in determining the potential of this compound as a novel and effective control agent for coccidiosis in the poultry industry.

References

Diolmycin A1: A Technical Overview of its In Vitro Activity Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the currently available scientific information regarding the spectrum of activity of Diolmycin A1 against Eimeria species. The data presented herein is based on foundational in vitro studies and is intended to inform further research and development in the field of anticoccidial drugs.

Executive Summary

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The constant emergence of drug-resistant Eimeria strains necessitates the discovery and evaluation of novel anticoccidial agents. This compound, a natural compound isolated from Streptomyces sp., has demonstrated inhibitory effects on the in vitro development of Eimeria tenella, a key pathogenic species in chickens. This document summarizes the quantitative data from these initial studies, details the experimental methodologies employed, and provides a visual representation of the experimental workflow. It is important to note that the available data is currently limited to in vitro studies against a single Eimeria species.

In Vitro Spectrum of Activity

The primary screening of this compound has demonstrated its efficacy in inhibiting the growth of Eimeria tenella. The quantitative data from these foundational studies are presented below.

Table 1: In Vitro Anticoccidial Activity of this compound against Eimeria tenella

CompoundTarget OrganismHost Cell LineEffective Concentration Range (µg/mL)EndpointReference
This compoundEimeria tenellaBHK-210.02 - 2.0No schizont observation[1]

Note: The effective concentration range indicates the concentrations at which no schizonts were observed in the host cells.

Experimental Protocols

The following section outlines the methodology for the in vitro evaluation of this compound's anticoccidial activity as described in the foundational literature.

In Vitro Inhibition of Eimeria tenella Development

Objective: To determine the effective concentration of this compound that inhibits the intracellular development of Eimeria tenella sporozoites into schizonts in a host cell culture system.

Materials:

  • Parasite: Eimeria tenella sporozoites

  • Host Cells: BHK-21 (Baby Hamster Kidney) cells

  • Test Compound: this compound

  • Culture Medium: Appropriate cell culture medium for BHK-21 cells

  • Control: Untreated infected host cells

Procedure:

  • Host Cell Culture: BHK-21 cells are seeded in appropriate culture vessels (e.g., multi-well plates) and cultured until a confluent monolayer is formed.

  • Parasite Preparation: Eimeria tenella oocysts are excysted to release sporozoites. This is typically achieved through mechanical disruption followed by enzymatic digestion (e.g., with trypsin and bile salts) to mimic the conditions of the avian gut. The released sporozoites are then purified.

  • Infection: The confluent BHK-21 cell monolayers are infected with the prepared Eimeria tenella sporozoites.

  • Treatment: Immediately following infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group of infected cells is maintained with a medium lacking the test compound.

  • Incubation: The treated and control cultures are incubated under appropriate conditions (temperature, CO2) to allow for the intracellular development of the parasite.

  • Assessment: After a suitable incubation period that allows for schizont formation in the control group, the cell monolayers are fixed, stained, and examined microscopically. The number of schizonts in the treated groups is compared to the control group to determine the inhibitory effect of this compound. The endpoint is the concentration range at which no schizonts are observed.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the in vitro evaluation of this compound's anticoccidial activity.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis BHK21 BHK-21 Cell Culture Infection Infection of BHK-21 Cells BHK21->Infection E_tenella Eimeria tenella Sporozoite Preparation E_tenella->Infection Treatment Treatment with This compound Infection->Treatment Microscopy Microscopic Examination Treatment->Microscopy Data Data Analysis (Schizont Count) Microscopy->Data

Caption: In vitro workflow for assessing this compound efficacy against Eimeria tenella.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available research detailing the specific mechanism of action of this compound or its effects on any cellular signaling pathways in Eimeria parasites or their host cells. Further investigation is required to elucidate the molecular targets and pathways affected by this compound.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against Eimeria tenella, inhibiting the development of schizonts at low concentrations. The presented data and methodologies provide a foundation for further research into this compound.

Future studies should focus on:

  • Expanding the Spectrum of Activity: Evaluating the efficacy of this compound against other economically important Eimeria species, such as E. acervulina, E. maxima, and E. necatrix.

  • In Vivo Efficacy Studies: Conducting in vivo trials in avian models to determine the efficacy, optimal dosage, and safety profile of this compound in a live host.

  • Mechanism of Action Studies: Investigating the molecular mechanism by which this compound inhibits Eimeria development to identify its cellular targets and potential for resistance development.

A comprehensive understanding of these aspects will be crucial in determining the potential of this compound as a viable anticoccidial agent for the poultry industry.

References

In Vitro Cytotoxicity of Diolmycin A1 on Host Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diolmycin A1, a natural product isolated from Streptomyces sp., has demonstrated potential as an anticoccidial agent.[1][2] A critical aspect of its preclinical evaluation is the comprehensive assessment of its cytotoxic effects on host cells to determine its therapeutic window and potential liabilities. This technical guide provides an in-depth overview of the available data on the in vitro cytotoxicity of this compound, outlines detailed experimental protocols for its assessment, and proposes potential signaling pathways that may be involved in its cytotoxic mechanism. Due to the limited publicly available data specifically for this compound, this guide also incorporates established methodologies and insights from related compounds to provide a robust framework for future research.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of this compound is currently limited. The primary reported observation is its effect on BHK-21 (baby hamster kidney) cells, which were used as host cells in an in vitro assay for the anti-parasitic activity against Eimeria tenella.

CompoundHost Cell LineEffective Concentration (Antiparasitic)Observation on Host CellsCitation
This compoundBHK-210.02-2.0 µg/mLNo schizonts observed in host cells.[1]

Note: The provided data primarily focuses on the efficacy against the parasite, and a detailed dose-response cytotoxicity study on the host cells is not available in the public domain. Further research is required to establish key toxicological parameters such as the IC50 (half-maximal inhibitory concentration) values across a panel of relevant host cell lines.

Recommended Experimental Protocols for Cytotoxicity Assessment

To thoroughly evaluate the in vitro cytotoxicity of this compound, a multi-assay approach is recommended. The following protocols are based on established methods for assessing compound-induced cytotoxicity.[3][4][5]

General Cell Culture and Compound Preparation
  • Cell Line Selection : The choice of cell lines should be guided by the intended therapeutic application of this compound. A panel of both cancerous (e.g., HeLa, A549, MCF-7) and non-cancerous (e.g., HEK293, primary fibroblasts) cell lines is recommended for a comprehensive toxicity profile.[3]

  • Cell Culture : Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Compound Preparation :

    • Solubility Testing : Determine the solubility of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity.[3][6]

    • Stock Solution : Prepare a high-concentration stock solution of this compound in the selected solvent.

    • Working Solutions : Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control and a positive control (e.g., doxorubicin).[4]

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculation : Calculate cell viability as a percentage of the vehicle-treated control.

Membrane Integrity Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Culture and Treatment : Culture and treat cells with this compound as described for the MTT assay.[4]

  • Supernatant Collection : After the treatment period, collect the cell culture supernatant.[4]

  • LDH Measurement : Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.[4]

  • Absorbance Measurement : Measure absorbance at the recommended wavelength (typically 490 nm).[4]

  • Calculation : Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).[4]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with this compound for 24 hours.[4]

  • Cell Harvesting : Harvest the cells, including any floating cells, and wash with cold PBS.[4][6]

  • Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.[4][6]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to quantify the different cell populations.[6]

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While the precise mechanism of this compound-induced cytotoxicity has not been elucidated, it is plausible that it involves the induction of apoptosis, a common mechanism for cytotoxic compounds.[7][8][9][10][11] Based on the actions of other cytotoxic natural products, a hypothetical signaling pathway for this compound could involve the following:

  • Induction of Oxidative Stress : this compound may increase the production of reactive oxygen species (ROS), leading to cellular damage.[10][11]

  • Mitochondrial Dysfunction : The compound could target the mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[11]

  • Caspase Activation : The release of cytochrome c can trigger the activation of a cascade of caspases, including caspase-3, which are key executioners of apoptosis.[9][12]

  • DNA Fragmentation : Activated caspases can lead to the cleavage of cellular proteins and the fragmentation of DNA, hallmarks of apoptosis.[7][9]

Further research, including western blotting for key apoptotic proteins (e.g., Bcl-2 family members, caspases) and measurement of ROS levels, is necessary to validate these hypotheses.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding diolmycin_prep This compound Preparation (Stock & Working Solutions) treatment Treatment with this compound (Dose- and Time-course) diolmycin_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acq Data Acquisition (Plate Reader, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 report Toxicity Profile Generation ic50->report apoptosis_pathway cluster_cell Host Cell diolmycin This compound ros ↑ Reactive Oxygen Species (ROS) diolmycin->ros mito Mitochondrial Dysfunction diolmycin->mito ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

References

Methodological & Application

Standard Protocol for In Vitro Anticoccidial Assay of Diolmycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide. The emergence of drug-resistant strains of Eimeria necessitates the development of novel anticoccidial agents. Diolmycin A1, a natural product, has demonstrated promising anticoccidial activity in vitro.[1][2] These application notes provide a detailed protocol for the in vitro evaluation of this compound's efficacy against Eimeria tenella, a common and pathogenic species affecting poultry.

The following protocols are based on established methodologies for in vitro anticoccidial drug screening and can be adapted for the evaluation of other compounds.[3][4][5] The primary goal of this assay is to determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the intracellular development of E. tenella schizonts in a host cell culture system.

Data Presentation

The in vitro anticoccidial activity of this compound and related compounds against Eimeria tenella has been previously evaluated using Baby Hamster Kidney (BHK-21) cells as the host. The results are summarized in the table below.

CompoundAnticoccidial Activity (MIC, µg/mL)aCytotoxicity (MIC, µg/mL)b
This compound 0.02 0.2
Diolmycin A20.22.0
Diolmycin B120>20
Diolmycin B220>20

a Minimum inhibitory concentration at which no mature schizonts were observed.[1][2] b Minimum inhibitory concentration at which host cell (BHK-21) damage was observed.[1]

Experimental Protocols

This section details the methodologies for the key experiments required to assess the in vitro anticoccidial activity of this compound.

Host Cell Culture

A suitable host cell line is crucial for the in vitro cultivation of Eimeria. Madin-Darby Bovine Kidney (MDBK) or Baby Hamster Kidney (BHK-21) cells are commonly used.[1][6][7]

  • Cell Line: MDBK (Madin-Darby Bovine Kidney) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Culture MDBK cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells using 0.25% trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 1 x 104 cells per well and incubate overnight to allow for monolayer formation.[8]

Eimeria tenella Sporozoite Preparation

E. tenella oocysts need to be excysted to release infectious sporozoites.

  • Materials:

    • Sporulated Eimeria tenella oocysts.

    • 0.5 M Sodium hypochlorite (B82951) (bleach).

    • Sterile glass beads (0.5 mm diameter).

    • Excystation medium: 0.25% trypsin and 0.5% bile salt in PBS.

    • Hanks' Balanced Salt Solution (HBSS).

    • Nylon wool column.

  • Procedure:

    • Surface sterilize E. tenella oocysts by incubation in 0.5 M sodium hypochlorite on ice for 10 minutes.

    • Wash the oocysts repeatedly with sterile PBS by centrifugation until the supernatant is clear.

    • Mechanically break the oocysts by vortexing with sterile glass beads to release sporocysts.[3]

    • Incubate the sporocysts in the excystation medium at 41°C for 60-90 minutes to release sporozoites.[3]

    • Stop the reaction by adding cold HBSS.

    • Purify the sporozoites from debris by passing the suspension through a sterile nylon wool column.[1]

    • Wash the purified sporozoites three times with HBSS by centrifugation.

    • Resuspend the final sporozoite pellet in cell culture medium and determine their concentration and viability using a hemocytometer and trypan blue exclusion.[1]

In Vitro Anticoccidial Assay (Invasion and Development Inhibition)

This assay evaluates the effect of this compound on the ability of sporozoites to invade host cells and develop into schizonts.

  • Procedure:

    • Prepare serial dilutions of this compound in the cell culture medium. A starting concentration range could be from 0.001 to 10 µg/mL based on the known MIC.

    • Remove the medium from the confluent MDBK cell monolayers in the 96-well plates.

    • Infect the monolayers with the prepared E. tenella sporozoites at a multiplicity of infection (MOI) of 1:1 (sporozoite:host cell).[1]

    • Immediately after infection, add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a no-treatment control.

    • Incubate the plates at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for schizont development.[5]

    • After incubation, wash the monolayers with PBS, fix with methanol, and stain with Giemsa stain.

    • Observe the intracellular parasite stages (trophozoites and schizonts) under an inverted microscope.

    • The anticoccidial activity is determined by the inhibition of mature schizont formation. The MIC is the lowest concentration of this compound at which no mature schizonts are observed.[1]

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of this compound to the host cells to ensure that the observed anticoccidial effect is not due to host cell death.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Procedure:

    • Seed MDBK cells into a 96-well plate as described in the host cell culture protocol and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the same serial dilutions of this compound used in the anticoccidial assay.

    • Incubate the plate for 24-48 hours under the same conditions as the anticoccidial assay.[1]

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The cytotoxic MIC is the concentration that causes a significant reduction in cell viability.

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Anticoccidial Assay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Host_Cells 1. Host Cell Culture (MDBK Cells) Infection 3. Infection of Host Cells with Sporozoites Host_Cells->Infection Cytotoxicity 8. Cytotoxicity Assay (MTT) Host_Cells->Cytotoxicity Parasites 2. E. tenella Sporozoite Preparation Parasites->Infection Treatment 4. Treatment with This compound Infection->Treatment Incubation 5. Incubation (48-72h, 41°C, 5% CO2) Treatment->Incubation Treatment->Cytotoxicity Staining 6. Staining and Microscopic Examination Incubation->Staining MIC_Determination 7. Determination of Anticoccidial MIC Staining->MIC_Determination Cytotoxicity_MIC 9. Determination of Cytotoxic MIC Cytotoxicity->Cytotoxicity_MIC

Caption: Workflow for the in vitro anticoccidial assay of this compound.

Logical_Relationship Logical Relationship of Assay Components Diolmycin_A1 This compound Schizont_Development Schizont Development Diolmycin_A1->Schizont_Development Inhibits Cell_Viability Host Cell Viability Diolmycin_A1->Cell_Viability Potentially Affects E_tenella Eimeria tenella (Sporozoites) E_tenella->Schizont_Development Undergoes Host_Cells Host Cells (MDBK) Host_Cells->Schizont_Development Supports Host_Cells->Cell_Viability Maintains

References

Application Notes and Protocols for Eimeria tenella Inhibition Assay Using Diolmycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eimeria tenella, an intracellular apicomplexan parasite, is the causative agent of cecal coccidiosis in poultry, leading to significant economic losses in the poultry industry worldwide. The emergence of drug-resistant strains of Eimeria necessitates the development of novel therapeutic agents. Diolmycin A1, a natural product isolated from Streptomyces sp., has demonstrated potent anticoccidial activity against Eimeria tenella. These application notes provide detailed protocols for an in vitro inhibition assay to evaluate the efficacy of this compound and offer insights into its potential mechanism of action.

Quantitative Data Summary

This compound has been shown to be effective in inhibiting the in vitro development of Eimeria tenella. The following table summarizes the reported inhibitory concentrations.

CompoundHost Cell LineTarget StageEffective Concentration Range (µg/mL)EndpointReference
This compoundBHK-21Schizont0.02 - 2.0No schizonts observed[1][2][3]

Proposed Mechanism of Action

While the precise mechanism of action for this compound against Eimeria tenella has not been fully elucidated, many effective anticoccidial drugs target the parasite's mitochondria, which is crucial for its energy metabolism and survival[4][5][6]. Disruption of the mitochondrial electron transport chain can lead to a collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis[7][8]. The chemical structure of this compound, 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol, may allow it to interfere with these critical mitochondrial functions[1][9]. Further investigation into this compound's effect on parasite mitochondrial function and apoptosis is warranted.

Proposed Mechanism of Action for this compound This compound This compound Eimeria tenella Mitochondrion Eimeria tenella Mitochondrion This compound->Eimeria tenella Mitochondrion ETC Disruption Electron Transport Chain (ETC) Disruption Eimeria tenella Mitochondrion->ETC Disruption MMP Collapse Mitochondrial Membrane Potential (ΔΨm) Collapse ETC Disruption->MMP Collapse ROS Increase Increased Reactive Oxygen Species (ROS) ETC Disruption->ROS Increase Apoptosis Induction of Apoptosis MMP Collapse->Apoptosis ROS Increase->Apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by this compound in Eimeria tenella.

Experimental Protocols

The following protocols describe the necessary steps for performing an Eimeria tenella inhibition assay with this compound using a mammalian cell line.

Protocol 1: Preparation of Eimeria tenella Sporozoites

This protocol details the excystation of sporozoites from sporulated oocysts.

Materials:

  • Sporulated Eimeria tenella oocysts

  • Sterile phosphate-buffered saline (PBS)

  • Sodium hypochlorite (B82951) solution (5.25%)

  • Excystation medium: 0.25% (w/v) trypsin and 1% (w/v) taurodeoxycholic acid in Hanks' balanced salt solution (HBSS), pH 7.4

  • Glass beads (0.5 mm diameter)

  • Centrifuge and tubes

  • Microscope

Procedure:

  • Wash sporulated oocysts three times with sterile PBS by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Resuspend the oocyst pellet in a sodium hypochlorite solution and incubate on ice for 20 minutes to sterilize the surface.

  • Wash the oocysts three times with sterile PBS to remove the sodium hypochlorite.

  • Resuspend the oocysts in the excystation medium and incubate overnight at 4°C.

  • To release the sporocysts, add an equal volume of 0.5 mm glass beads and vortex vigorously for 2-3 minutes, monitoring for oocyst breakage under a microscope.

  • Separate the sporocysts from the oocyst debris by centrifugation and washing with PBS.

  • To release sporozoites, incubate the sporocysts in the excystation medium at 41°C for 60-90 minutes.

  • Purify the sporozoites from the remaining debris. A modified filtration method can be used for purification[10][11][12].

  • Count the viable sporozoites using a hemocytometer and trypan blue exclusion. Resuspend in the appropriate cell culture medium for infection.

Protocol 2: In Vitro Inhibition Assay of Eimeria tenella Schizont Development

This protocol outlines the infection of a host cell line and the evaluation of this compound's inhibitory effect.

Materials:

  • Baby Hamster Kidney (BHK-21) or Madin-Darby Bovine Kidney (MDBK) cells

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)

  • Purified Eimeria tenella sporozoites

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Incubator (41°C, 5% CO₂)

  • Inverted microscope

  • DNA extraction kit

  • qPCR reagents and instrument (for molecular quantification)

Procedure:

  • Cell Seeding: Seed BHK-21 or MDBK cells into 96-well plates to achieve a confluent monolayer on the day of infection[13].

  • Drug Preparation: Prepare serial dilutions of this compound in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticoccidial drug).

    • Add the sporozoite suspension to each well at a multiplicity of infection (MOI) of 1-2.

  • Incubation: Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48-72 hours to allow for schizont development.

  • Assessment of Inhibition:

    • Microscopic Quantification:

      • Fix and stain the cells (e.g., with Giemsa or a fluorescent dye).

      • Using an inverted microscope, count the number of schizonts per field of view for each treatment group. The complete absence of schizonts indicates high efficacy[1][2][3].

    • Molecular Quantification (qPCR):

      • At the desired time points post-infection, lyse the cells and extract total DNA[11].

      • Perform qPCR using primers specific for Eimeria tenella to quantify the parasite load. A reduction in parasite DNA in treated wells compared to the control indicates inhibition of parasite replication[14][15].

Workflow for Eimeria tenella Inhibition Assay cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis sporozoite_prep Sporozoite Preparation (Protocol 1) infection Infection of Host Cells with Sporozoites sporozoite_prep->infection cell_culture Host Cell Culture (BHK-21/MDBK) cell_culture->infection treatment Treatment with This compound infection->treatment incubation Incubation (48-72 hours) treatment->incubation quantification Quantification of Schizont Development incubation->quantification microscopy Microscopy quantification->microscopy qpcr qPCR quantification->qpcr

Caption: Experimental workflow for the Eimeria tenella inhibition assay using this compound.

Disclaimer

These application notes and protocols are intended for research purposes only. The proposed mechanism of action for this compound is hypothetical and requires experimental validation. Researchers should adhere to all applicable laboratory safety guidelines and regulations.

References

Application Notes and Protocols for Culturing BHK-21 Cells for Diolmycin A1 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the culture of Baby Hamster Kidney (BHK-21) cells and their use in bioassays to evaluate the cytotoxic potential of Diolmycin A1, a polyketide antibiotic. These protocols are intended to serve as a comprehensive guide for researchers in drug discovery and development.

BHK-21 Cell Culture

Introduction

The BHK-21 (Baby Hamster Kidney, clone 13) cell line, derived from the kidneys of five unsexed, 1-day-old hamsters, is a staple in virology and biotechnology research.[1] These adherent, fibroblast-like cells are valued for their rapid growth and utility in transient and stable transfections.[2][3]

Materials and Reagents
ReagentRecommended SupplierCatalog Number
BHK-21 [C-13] CellsATCCCCL-10
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Protocols

To prepare 500 mL of complete growth medium for BHK-21 cells, aseptically combine the following:

  • 445 mL of DMEM

  • 50 mL of FBS (to a final concentration of 10%)

  • 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL)

Store the complete medium at 2-8°C, protected from light. Warm to 37°C before use.

  • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

  • Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

  • Slowly add the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cells at 250 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[2]

  • Gently aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Subculture BHK-21 cells when they reach 80-90% confluency, typically every 2-3 days.

  • Aspirate the spent medium from the T-75 flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity.[2]

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

  • Incubate at 37°C for 3-5 minutes, or until the cells detach. Monitor under a microscope.

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new T-75 flasks at a density of 2 x 10^4 to 5 x 10^4 cells/cm². A typical split ratio is 1:5 to 1:10.

  • Add the appropriate volume of fresh, pre-warmed complete growth medium and return to the incubator.

This compound Bioassay

Introduction

This compound is a polyketide natural product with known anticoccidial activity.[1] While its primary bioactivity has been evaluated against Eimeria tenella using BHK-21 cells as a host, its direct cytotoxic effects on the host cells are not well-documented.[1] This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on BHK-21 cells using a standard MTT assay.

Materials and Reagents
ReagentRecommended SupplierCatalog Number
This compound(Specify Source)(Specify Catalog No.)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
96-well flat-bottom cell culture platesCorning3596
Hypothetical Mechanism of Action of this compound in BHK-21 Cells

The precise mechanism of action of this compound in mammalian cells has not been elucidated. As a polyketide, it may interfere with fundamental cellular processes. Many polyketide antibiotics are known to inhibit protein synthesis or interfere with nucleic acid synthesis in prokaryotes.[4] In eukaryotic cells, the effects are less predictable but could involve disruption of mitochondrial function, induction of apoptosis, or interference with key signaling pathways. The following diagram illustrates a hypothetical pathway where this compound induces cellular stress, leading to apoptosis. This is a generalized model and requires experimental validation.

G cluster_pathway Hypothetical Signaling Pathway of this compound Cytotoxicity Diolmycin_A1 This compound Cell_Stress Cellular Stress (e.g., Mitochondrial Dysfunction) Diolmycin_A1->Cell_Stress p53_Activation p53 Activation Cell_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Caspase_Cascade Caspase Cascade Activation Bax_Upregulation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A proposed signaling pathway for this compound-induced apoptosis in BHK-21 cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and can be adapted for determining the IC50 of this compound.[5][6]

  • Cell Seeding:

    • Harvest BHK-21 cells that are in the logarithmic growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 to 10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. It is crucial to first assess the solubility and stability of this compound in the cell culture medium.[7][8]

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for a predetermined time, typically 24, 48, or 72 hours. The optimal incubation time should be determined experimentally.[9]

  • MTT Assay:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[10]

Data Presentation

Summarize the quantitative data in a clear, tabular format for easy comparison.

Table 1: Hypothetical IC50 Values of this compound on BHK-21 Cells

Incubation Time (hours)IC50 (µM)
24To be determined
48To be determined
72To be determined

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the this compound bioassay.

G cluster_workflow This compound Cytotoxicity Bioassay Workflow A Culture and Passage BHK-21 Cells B Seed Cells in 96-well Plate A->B C Incubate for 24h B->C E Treat Cells with This compound C->E D Prepare this compound Serial Dilutions D->E F Incubate for 24, 48, or 72h E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: A step-by-step workflow for determining the cytotoxicity of this compound on BHK-21 cells.

References

Application Notes and Protocols: Investigating Diolmycin A1 as a Sporozoite Invasion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diolmycin A1 is a compound isolated from Streptomyces sp. and is recognized for its anticoccidial properties, demonstrating efficacy against parasites such as Eimeria tenella.[1] Coccidiosis and malaria, while caused by different apicomplexan parasites, share some fundamental biological processes, including host cell invasion by sporozoites. This has led to the hypothesis that anticoccidial agents like this compound may also exhibit inhibitory effects on Plasmodium sporozoites, the causative agent of malaria.

These application notes provide a framework for investigating the potential of this compound as a Plasmodium sporozoite invasion inhibitor. The protocols outlined below are adapted from established in vitro sporozoite invasion assays and are intended to serve as a starting point for researchers exploring the anti-malarial activity of this compound. It is important to note that the efficacy of this compound against Plasmodium sporozoites has not been definitively established, and these protocols are for investigational purposes.

Hypothetical Mechanism of Action

While the precise mechanism of action of this compound against Plasmodium sporozoites is unknown, insights can be drawn from the activity of other anticoccidial compounds. Some ionophore anticoccidials disrupt the ion gradients across the parasite's cell membrane, which can impede sporozoite development.[2][3] Another possibility is an effect on the host cell, rendering it less susceptible to parasite invasion, a mechanism observed with the ionophore monensin (B1676710) in the context of Plasmodium sporozoite infection.[4] The proposed investigational workflow will help to elucidate if this compound acts directly on the sporozoites or on the host hepatocytes.

cluster_sporozoite Plasmodium Sporozoite cluster_hepatocyte Hepatocyte (Host Cell) sporozoite Sporozoite receptor Host Cell Receptor sporozoite->receptor Binding invasion Invasion receptor->invasion replication Replication invasion->replication diolmycin This compound diolmycin->sporozoite Direct Inhibition? diolmycin->receptor Host Cell Modification?

Hypothesized modes of action for this compound.

Data Presentation

The following table presents hypothetical data to illustrate how results from a sporozoite invasion inhibition assay with this compound could be structured. This data is for exemplary purposes only.

This compound Concentration (µg/mL)Mean Number of Infected Hepatocytes (per field)Standard DeviationPercent Inhibition (%)
0 (Control)150120
0.011351010
0.198834.7
1.045570
10.012392
20.05296.7

Experimental Protocols

Protocol 1: In Vitro Sporozoite Invasion Inhibition Assay

This protocol is designed to determine the dose-dependent inhibitory effect of this compound on the invasion of hepatocytes by Plasmodium sporozoites.

Materials:

  • This compound

  • Plasmodium sporozoites (e.g., P. berghei expressing a fluorescent protein)

  • Hepatoma cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI for nuclear staining)

  • 96-well imaging plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed hepatoma cells into 96-well imaging plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Pre-treatment of host cells: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Incubate for 2 hours at 37°C.

    • Co-incubation: Alternatively, add the this compound dilutions to the wells at the same time as the sporozoites.

    • Pre-treatment of sporozoites: Incubate the sporozoites with the this compound dilutions for 30 minutes at 37°C before adding them to the host cells.

  • Infection: After the pre-treatment step (if applicable), add a standardized number of sporozoites to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for sporozoite invasion.

  • Washing: Gently wash the wells three times with PBS to remove non-invaded sporozoites.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash with PBS and then stain the cell nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number of infected cells (fluorescent sporozoites inside cells with stained nuclei) per field. Calculate the percentage of inhibition relative to the untreated control.

start Start seed_cells Seed Hepatocytes start->seed_cells prepare_diolmycin Prepare this compound Dilutions seed_cells->prepare_diolmycin treat_cells Treat Cells/Sporozoites prepare_diolmycin->treat_cells infect Infect with Sporozoites treat_cells->infect incubate Incubate infect->incubate wash Wash incubate->wash fix_stain Fix and Stain wash->fix_stain image Image and Analyze fix_stain->image end End image->end

References

Application Notes and Protocols for Host Cell Cytotoxicity Assay of Diolmycin A1 using MTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diolmycin A1 is a natural product isolated from Streptomyces sp. with known anticoccidial properties.[1][2] As with any potential therapeutic agent, evaluating its safety profile, including its cytotoxic effects on host cells, is a critical step in the drug development process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4][5]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in cell viability leads to a decrease in metabolic activity and thus a reduction in the amount of formazan formed, which is reflected in a lower absorbance reading.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the MTT assay to determine the cytotoxicity of this compound.

Materials and Equipment

Reagents:

  • This compound (store as per manufacturer's instructions)

  • Selected host cell line (e.g., BHK-21, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Trypsin-EDTA for cell detachment (for adherent cells)

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

  • Water bath

  • Centrifuge

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Host Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_diolmycin Prepare this compound Dilutions add_diolmycin Add this compound Dilutions prep_diolmycin->add_diolmycin incubate_adhesion Incubate for 24h (Adhesion) seed_cells->incubate_adhesion incubate_adhesion->add_diolmycin incubate_treatment Incubate for 24/48/72h add_diolmycin->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilization Incubate for 15 min (Shaking) add_solubilizer->incubate_solubilization read_absorbance Read Absorbance at 570 nm incubate_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the host cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (a known cytotoxic agent). Also, include wells with medium only for blank measurements.

    • After 24 hours of cell adhesion, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve.

Data Presentation

The following table summarizes the reported cytotoxicity of this compound against Baby Hamster Kidney (BHK-21) cells.[6] A comprehensive study should include multiple cell lines and time points.

CompoundCell LineIncubation TimeIC₅₀ (µg/mL)
This compoundBHK-21Not Specified0.2

Potential Signaling Pathways in Cytotoxicity

The precise signaling pathways through which this compound exerts its cytotoxic effects on host cells have not been extensively studied. However, cytotoxic compounds often induce cell death through apoptosis or necrosis by modulating various signaling pathways. The following diagram illustrates a hypothetical model of pathways that could be investigated for their involvement in this compound-induced cytotoxicity.

Cytotoxicity_Pathways cluster_cellular_stress Cellular Stress Induction cluster_apoptosis Apoptosis Pathway cluster_mapk MAPK Pathway Diolmycin_A1 This compound ROS Reactive Oxygen Species (ROS) Production Diolmycin_A1->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Diolmycin_A1->Mitochondrial_Dysfunction DNA_Damage DNA Damage Diolmycin_A1->DNA_Damage JNK_p38 JNK/p38 Activation ROS->JNK_p38 Bax_Bak Bax/Bak Activation Mitochondrial_Dysfunction->Bax_Bak DNA_Damage->JNK_p38 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis JNK_p38->Bax_Bak

Caption: Hypothetical signaling pathways potentially involved in this compound cytotoxicity.

Conclusion

The MTT assay provides a robust and reliable method for determining the in vitro cytotoxicity of this compound against host cells. The detailed protocol and data analysis guidelines presented here will enable researchers to generate crucial data for the safety assessment of this compound. Further studies are warranted to elucidate the specific molecular mechanisms and signaling pathways involved in this compound-induced cytotoxicity.

References

High-performance liquid chromatography (HPLC) analysis of Diolmycin A1.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of Diolmycin A1

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a novel anticoccidial agent.[1] The described reverse-phase HPLC (RP-HPLC) protocol is designed for researchers, scientists, and drug development professionals engaged in the purity assessment, stability testing, and formulation development of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

Introduction

This compound is a secondary metabolite produced by Streptomyces sp. WK-2955, which, along with its analogs (Diolmycin A2, B1, and B2), has shown promising anticoccidial activity.[1] The chemical structure of this compound has been identified as 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[2] As with many phenolic compounds, this compound may be susceptible to degradation, necessitating a reliable and stability-indicating analytical method for its quantification.[3] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for optimal separation.[3]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Sample Vials: 2 mL amber glass vials to protect the analyte from light.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on the presence of indole (B1671886) and phenol (B47542) chromophores)
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

  • Linearity: The method exhibited excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
  • Precision: The intra-day and inter-day precision were evaluated by analyzing six replicate injections of a 25 µg/mL standard. The relative standard deviation (RSD) was found to be less than 2%, indicating high precision.

ParameterIntra-day RSD (%)Inter-day RSD (%)
Retention Time 0.30.5
Peak Area 1.11.8
  • Accuracy: The accuracy of the method was determined by a spike and recovery study. The recovery of this compound from a spiked matrix was between 98% and 102%.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
109.999
5050.8101.6
8078.998.6
  • Retention Time: Under the specified chromatographic conditions, this compound exhibited a retention time of approximately 8.5 minutes.

Experimental Workflow and Protocols

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start weigh Weigh this compound Standard/Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Standards/Samples dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect data Data Acquisition detect->data integrate Integrate Peak Area data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Generate Report quantify->report Method_Development_Logic cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 System Suitability cluster_3 Final Method col_select Select C18 Column gradient_opt Optimize Gradient Profile col_select->gradient_opt mob_phase Choose Mobile Phase (ACN/H2O with Acid) mob_phase->gradient_opt wavelength Determine λmax (e.g., 280 nm) wavelength->gradient_opt flow_rate_opt Adjust Flow Rate gradient_opt->flow_rate_opt temp_opt Set Column Temperature flow_rate_opt->temp_opt resolution Check Resolution temp_opt->resolution peak_shape Evaluate Peak Asymmetry resolution->peak_shape reproducibility Assess Reproducibility peak_shape->reproducibility final_method Validated HPLC Method reproducibility->final_method

References

Total Synthesis of Diolmycin A1 and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diolmycin A1 is a natural product isolated from Streptomyces sp. that has demonstrated notable biological activity as an anticoccidial agent. Its unique structure, featuring an indole (B1671886) moiety and a diol core, has made it an attractive target for total synthesis and analog development to explore its therapeutic potential. This document provides a detailed overview of the total synthesis of this compound and its analogs, including comprehensive experimental protocols and a summary of their biological activities.

Data Presentation

Table 1: Anticoccidial Activity of this compound and Analogs against Eimeria tenella
CompoundConcentration (µg/mL)ObservationCitation
This compound0.02 - 2.0No schizonts observed in host cells[1]
Diolmycin A20.2 - 2.0No schizonts observed in host cells[1]
Diolmycin B120No schizonts observed in host cells[1]
Diolmycin B220No schizonts observed in host cells[1]

Experimental Protocols

The following protocols are based on the asymmetric total synthesis of this compound.

Protocol 1: Asymmetric Synthesis of this compound

This protocol outlines the key steps in the asymmetric total synthesis of (-)-Diolmycin A1. The synthesis establishes the (2R, 3S) absolute configuration of the natural product.

Materials:

  • (E)-3-(4-methoxyphenyl)-2-propen-1-ol

  • AD-mix-β

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Indole

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Boron tribromide (BBr₃)

  • Dichloromethane (B109758) (DCM)

  • tert-Butyl alcohol

  • Water

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • Asymmetric Dihydroxylation:

    • To a solution of (E)-3-(4-methoxyphenyl)-2-propen-1-ol in tert-butyl alcohol and water, add AD-mix-β.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to yield the corresponding chiral diol.

  • Mesylation:

    • Dissolve the chiral diol in dichloromethane and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for the specified time and then quench.

    • Extract and purify the product to obtain the dimesylate.

  • Epoxidation:

    • Treat the dimesylate with a suitable base to induce epoxide formation.

    • Purify the resulting chiral epoxide by column chromatography.

  • Indole Alkylation:

    • Dissolve the chiral epoxide and indole in dichloromethane.

    • Add a Lewis acid, such as boron trifluoride etherate, to catalyze the ring-opening of the epoxide with indole.

    • Stir the reaction at the appropriate temperature until completion.

    • Purify the resulting amino alcohol.

  • Demethylation:

    • Dissolve the product from the previous step in dichloromethane and cool to -78 °C.

    • Add boron tribromide dropwise and stir the reaction at low temperature.

    • Allow the reaction to warm to room temperature and then quench carefully.

    • Purify the final product, (-)-Diolmycin A1, by chromatography.

Visualizations

Synthetic Workflow for this compound

G cluster_0 Synthesis of Chiral Epoxide cluster_1 Synthesis of this compound Start p-Anisaldehyde Step1 Wittig Reaction Start->Step1 Intermediate1 (E)-Cinnamyl Alcohol Derivative Step1->Intermediate1 Step2 Sharpless Asymmetric Dihydroxylation Intermediate1->Step2 Intermediate2 Chiral Diol Step2->Intermediate2 Step3 Monotosylation & Cyclization Intermediate2->Step3 Intermediate3 Chiral Epoxide Step3->Intermediate3 Step4 Lewis Acid-Catalyzed Alkylation Intermediate3->Step4 Indole Indole Indole->Step4 Intermediate4 Protected this compound Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 End This compound Step5->End

Caption: Asymmetric Total Synthesis of this compound.

Proposed Mechanism of Action of Diolmycins against Eimeria tenella

While the precise molecular target of this compound is yet to be fully elucidated, a proposed mechanism for the related Diolmycin B2 against Eimeria tenella involves the induction of mitochondrial-mediated apoptosis. This provides a hypothetical framework for the action of this compound.

G Diolmycin_A1 This compound Mitochondrion Parasite Mitochondrion Diolmycin_A1->Mitochondrion Targets ROS Increased ROS Production Mitochondrion->ROS MMP_Collapse Mitochondrial Membrane Potential Collapse Mitochondrion->MMP_Collapse Caspase_Activation Caspase Activation ROS->Caspase_Activation MMP_Collapse->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Schizont_Inhibition Inhibition of Schizont Development Apoptosis->Schizont_Inhibition

Caption: Hypothetical Mechanism of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through an asymmetric pathway, confirming its absolute stereochemistry. The development of synthetic routes to this compound and its analogs opens avenues for further investigation into their structure-activity relationships and optimization of their anticoccidial properties. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and parasitology, facilitating ongoing efforts in the discovery of novel antiparasitic agents.

References

Application Notes and Protocols for Diolmycin A1 as a Reference Standard in Anticoccidial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Diolmycin A1 as a reference standard in both in vitro and in vivo anticoccidial screening assays. The protocols outlined below are intended to assist in the discovery and development of novel anticoccidial agents by providing a standardized methodology for comparison and validation.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. that has demonstrated potent anticoccidial activity.[1] Specifically, it has been shown to inhibit the development of Eimeria tenella, a key pathogenic protozoan responsible for coccidiosis in poultry. Its primary mode of action is the inhibition of schizont development, a critical stage in the parasite's life cycle.[1] Due to its defined activity, this compound is a suitable candidate for use as a reference standard in anticoccidial screening programs. The use of a reference standard is crucial for validating assay performance, ensuring consistency between experiments, and providing a benchmark for evaluating the potency of new chemical entities.

Data Presentation: In Vitro Efficacy

The following table summarizes the known in vitro anticoccidial activity of this compound against Eimeria tenella. This data is critical for establishing baseline efficacy in screening assays.

Table 1: In Vitro Anticoccidial Activity of this compound against Eimeria tenella

CompoundHost Cell LineTarget Parasite StageEffective Concentration (µg/mL)Endpoint
This compoundBHK-21Schizont0.02 - 2.0Complete inhibition of schizont development

Data sourced from Tabata, N., et al. (1993).[1]

Comparative Efficacy of Anticoccidial Drugs

While direct comparative studies involving this compound are limited, the following table provides efficacy data for commonly used anticoccidial drugs. This information can be used to contextualize the activity of novel compounds relative to existing therapies. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.

Table 2: Efficacy of Common Anticoccidial Drugs (for reference)

DrugClassMechanism of ActionTarget Eimeria SpeciesTypical In-Feed Concentration (ppm)
MonensinIonophoreDisrupts ion transport across parasite cell membranes.Broad spectrum90 - 110
ToltrazurilTriazineInhibits enzymes in the respiratory chain of the parasite.Broad spectrum25
AmproliumThiamine (B1217682) analogueBlocks thiamine uptake in the parasite.E. tenella, E. necatrix125
DiclazurilBenzeneacetonitrileAffects nucleic acid synthesis and prevents differentiation of schizonts and gametocytes.Broad spectrum1

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory conditions and research objectives.

In Vitro Anticoccidial Susceptibility Assay

This protocol details an in vitro assay to determine the efficacy of test compounds against Eimeria tenella using a mammalian cell line, with this compound as a reference standard.

Materials:

  • Baby Hamster Kidney (BHK-21) cells

  • Eimeria tenella sporozoites

  • This compound (Reference Standard)

  • Test compounds

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Cell Culture: Culture BHK-21 cells in DMEM supplemented with 10% FBS. Seed the cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Sporozoite Preparation: Excyst Eimeria tenella oocysts using standard procedures to release sporozoites. Purify the sporozoites from oocyst debris.

  • Compound Preparation: Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound in culture medium.

  • Infection and Treatment: Infect the BHK-21 cell monolayers with the prepared sporozoites. Immediately after infection, replace the medium with the prepared dilutions of the test compounds and this compound. Include untreated infected and uninfected control wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for schizont development in the untreated control wells.

  • Assessment: Observe the development of intracellular schizonts using an inverted microscope. The primary endpoint is the inhibition of mature schizont formation. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that causes complete inhibition of schizont development compared to the untreated control.

In_Vitro_Anticoccidial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture BHK-21 Cells in 96-well plates infect Infect BHK-21 Monolayer with Sporozoites prep_cells->infect prep_sporozoites Prepare E. tenella Sporozoites prep_sporozoites->infect prep_compounds Prepare Serial Dilutions of Test Compounds & this compound treat Add Compound Dilutions prep_compounds->treat infect->treat incubate Incubate for 48-72 hours treat->incubate observe Microscopic Observation of Schizont Development incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: Workflow for the in vitro anticoccidial susceptibility assay.

In Vivo Anticoccidial Efficacy Study (Chicken Model)

This protocol provides a framework for evaluating the in vivo efficacy of a test compound in a broiler chicken model, using this compound as a potential, though not yet standard, reference. A more established anticoccidial, such as Salinomycin or Toltrazuril, is typically used as the positive control in these studies.

Materials:

  • Day-old broiler chickens (coccidia-free)

  • Eimeria species oocysts (e.g., E. tenella, E. acervulina, E. maxima)

  • This compound (for reference, if applicable)

  • Positive control drug (e.g., Salinomycin)

  • Test compound

  • Medicated and non-medicated feed

  • Cages with wire floors

Procedure:

  • Animal Acclimation: Acclimate day-old chicks for a period of approximately 14 days. Ensure they are housed in a clean, coccidia-free environment with ad libitum access to non-medicated feed and water.

  • Experimental Groups: Randomly allocate birds to the following groups:

    • Group 1: Uninfected, untreated control (UUC)

    • Group 2: Infected, untreated control (IUC)

    • Group 3: Infected, treated with positive control drug

    • Group 4: Infected, treated with test compound (multiple dose levels)

  • Treatment: Provide medicated feed to the respective treatment groups 2 days prior to infection and continue for the duration of the study.

  • Infection: Orally inoculate each bird in the infected groups with a known number of sporulated Eimeria oocysts.

  • Data Collection (Days 5-7 post-infection):

    • Weight Gain: Record body weight at the start and end of the trial.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.

    • Lesion Scoring: Euthanize a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., Johnson and Reid scoring system).

    • Oocyst Shedding: Collect fecal samples to determine the number of oocysts shed per gram of feces.

  • Data Analysis: Analyze the data for significant differences between the treatment groups and the infected, untreated control. Key parameters for efficacy include reduction in lesion scores, decreased oocyst shedding, and improved weight gain and FCR.

In_Vivo_Anticoccidial_Study_Workflow cluster_setup Study Setup cluster_experiment Experiment cluster_data Data Collection & Analysis acclimation Acclimate Day-Old Chicks (14 days) grouping Randomly Allocate to Experimental Groups acclimation->grouping treatment Administer Medicated Feed (Day -2) grouping->treatment infection Oral Inoculation with Eimeria Oocysts (Day 0) treatment->infection collection Collect Data (Days 5-7 post-infection): - Weight Gain - FCR - Lesion Scores - Oocyst Shedding infection->collection analysis Statistical Analysis of Efficacy Parameters collection->analysis

Caption: Workflow for the in vivo anticoccidial efficacy study.

Hypothesized Signaling Pathway of this compound Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on its observed effect on schizont development, a hypothetical pathway can be proposed. Many anticoccidial drugs that target this stage interfere with critical metabolic or developmental processes within the parasite. For instance, some drugs disrupt mitochondrial function or inhibit key enzymes necessary for parasite replication. It is plausible that this compound interacts with a specific target within the developing schizont, leading to the arrest of its maturation.

Hypothesized_Signaling_Pathway cluster_host Host Cell cluster_parasite_process Parasite Development sporozoite Eimeria Sporozoite (infects host cell) trophozoite Trophozoite sporozoite->trophozoite schizont Developing Schizont trophozoite->schizont metabolism Essential Metabolic Pathways (e.g., energy production, nucleic acid synthesis) schizont->metabolism arrest Developmental Arrest schizont->arrest replication Nuclear Division & Merozoite Formation metabolism->replication replication->arrest diolmycin This compound inhibition Inhibition diolmycin->inhibition inhibition->metabolism no_merozoites No Merozoite Release arrest->no_merozoites

Caption: Hypothesized mechanism of this compound on schizont development.

References

Troubleshooting & Optimization

Technical Support Center: Diolmycin A1 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of Diolmycin A1 in in vitro experiments.

Troubleshooting Guide & FAQs

This section addresses common challenges in a question-and-answer format to help you identify and resolve issues affecting the potency of this compound in your in vitro assays.

Q1: I am observing lower than expected potency or a complete lack of activity of this compound in my in vitro assay. What are the potential causes?

A1: Several factors can contribute to the apparent low potency of this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological system. Key areas to investigate include:

  • Compound Integrity and Handling: Degradation, improper storage, or low purity of your this compound stock.

  • Solubility and Aggregation: Poor solubility in your assay medium leading to precipitation or aggregation of the compound.

  • Assay Conditions: Suboptimal assay parameters, such as incubation time, temperature, or pH.

  • Cell Line and Parasite Viability: The health and passage number of the host cells, as well as the viability and infectivity of the Eimeria tenella sporozoites.

  • Mechanism of Action Mismatch: The chosen assay may not be suitable for detecting the specific mechanism of action of this compound.

Q2: How can I ensure my this compound stock solution is viable and correctly prepared?

A2: Proper preparation and handling of your this compound stock is crucial.

  • Solvent Selection: this compound is reported to be soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Final DMSO Concentration: When diluting your stock into the aqueous culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent solvent-induced toxicity to your cells or parasites.

  • Fresh Dilutions: Prepare fresh dilutions from the stock for each experiment.

Q3: this compound appears to be precipitating in my cell culture medium. How can I address this solubility issue?

A3: Precipitation can significantly reduce the effective concentration of the compound.

  • Visual Inspection: Before treating your cells, visually inspect the diluted this compound in the culture medium for any signs of precipitation or cloudiness.

  • Solubility in Media: The solubility of this compound in aqueous solutions like cell culture media is expected to be low. It is crucial to determine the solubility limit in your specific medium.

  • Sonication: Gentle sonication of the stock solution before dilution may aid in dissolution.

  • Serum in Media: The presence of serum proteins in the cell culture medium can sometimes help to solubilize hydrophobic compounds.

Q4: Could the host cell line I'm using be the reason for the low observed potency?

A4: Yes, the choice and condition of the host cell line are critical.

  • Recommended Cell Lines: Baby Hamster Kidney (BHK-21) and Madin-Darby Bovine Kidney (MDBK) cells are commonly used for in vitro Eimeria tenella assays.[1][2]

  • Cell Health and Confluency: Ensure your cells are healthy, within a consistent and low passage number, and form a confluent monolayer before infection. Over-confluent or unhealthy cells can affect parasite invasion and development.

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.

Q5: How can I optimize my in vitro Eimeria tenella infection assay to improve consistency?

A5: Consistency in your infection protocol is key.

  • Sporozoite Quality: Use freshly excysted and purified sporozoites with high viability for infection.

  • Multiplicity of Infection (MOI): Optimize the MOI (ratio of sporozoites to host cells) to achieve a consistent level of infection.

  • Incubation Conditions: Maintain a consistent incubation temperature (typically 41°C for Eimeria tenella) and CO2 level (5%).

  • Assay Duration: The incubation time should be sufficient for the parasite to undergo schizont development (typically 48-72 hours).

Q6: What is the proposed mechanism of action for this compound, and how does this impact my assay choice?

A6: While the exact mechanism for this compound is not fully elucidated, related compounds like arylomycins are known to inhibit type I signal peptidase.[3] Signal peptidases are crucial for processing proteins that enter the secretory pathway. In apicomplexan parasites like Eimeria, this pathway is vital for the function of secretory organelles involved in host cell invasion and the formation of the parasitophorous vacuole.[4][5] Inhibition of this process would likely lead to a blockage in parasite development and replication. Assays that measure parasite invasion, schizont formation, or parasite replication (e.g., via qPCR) are therefore appropriate.

Quantitative Data Summary

The following table summarizes the reported in vitro anticoccidial activity of this compound and related compounds against Eimeria tenella in BHK-21 host cells.

CompoundIn Vitro Efficacy MetricConcentration (µg/mL)ObservationReference
This compound Inhibition of Schizont Development0.02No mature schizonts observed[1]
Diolmycin A2 Inhibition of Schizont Development0.2No mature schizonts observed[1]
Diolmycin B1 Inhibition of Schizont Development20No mature schizonts observed[1]
Diolmycin B2 Inhibition of Schizont Development20No mature schizonts observed[1]

Experimental Protocols

Protocol 1: In Vitro Eimeria tenella Invasion and Development Assay

This protocol describes a method to assess the efficacy of this compound in inhibiting the invasion and intracellular development of Eimeria tenella in a host cell line.

Materials:

  • BHK-21 or MDBK cells

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Eimeria tenella oocysts

  • Excystation medium (e.g., trypsin and bile salts solution)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa stain)

  • Incubator (37°C and 41°C, 5% CO₂)

Procedure:

  • Host Cell Seeding: Seed BHK-21 or MDBK cells into 96-well plates to form a confluent monolayer. Incubate at 37°C with 5% CO₂.

  • Sporozoite Preparation:

    • Sporulate Eimeria tenella oocysts.

    • Excyst the oocysts to release sporozoites.

    • Purify the sporozoites and resuspend them in the appropriate infection medium.

  • Compound Preparation: Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (DMSO at the same final concentration) and an untreated control.

  • Infection and Treatment:

    • Aspirate the medium from the confluent host cell monolayer.

    • Add the this compound dilutions to the respective wells.

    • Add the prepared Eimeria tenella sporozoites to each well (except for the uninfected control wells).

  • Incubation: Incubate the plates at 41°C with 5% CO₂ for 48-72 hours to allow for schizont development.

  • Assessment of Inhibition:

    • Microscopic Analysis:

      • Fix the cells with methanol.

      • Stain the cells with Giemsa stain.

      • Visually count the number of schizonts per field of view or per 100 host cells under a microscope.

    • qPCR Analysis:

      • Extract DNA from each well.

      • Quantify parasite DNA using primers specific for Eimeria tenella to determine the extent of parasite replication.

Visualizations

Signaling_Pathway cluster_parasite Eimeria tenella Diolmycin_A1 This compound Signal_Peptidase Signal Peptidase I Diolmycin_A1->Signal_Peptidase Inhibits Mature_Proteins Mature Secretory Proteins Signal_Peptidase->Mature_Proteins Cleaves Precursor_Proteins Secretory Precursor Proteins Precursor_Proteins->Signal_Peptidase Substrate Secretory_Organelles Secretory Organelles (Micronemes, Rhoptries) Mature_Proteins->Secretory_Organelles Localizes to Host_Cell_Invasion Host Cell Invasion & Parasitophorous Vacuole Formation Secretory_Organelles->Host_Cell_Invasion Essential for

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow Start Low Potency of This compound Observed Check_Compound Step 1: Verify Compound Integrity & Solubility Start->Check_Compound Solubility_Issue Precipitation or Aggregation? Check_Compound->Solubility_Issue Check_Assay Step 2: Evaluate Assay Parameters Assay_Controls Controls OK? (Vehicle, Positive) Check_Assay->Assay_Controls Check_Bio_System Step 3: Assess Biological Components Cell_Health Host Cells Healthy? Parasites Viable? Check_Bio_System->Cell_Health Solubility_Issue->Check_Assay No Optimize_Solubilization Optimize Solubilization: - Check DMSO conc. - Sonication Solubility_Issue->Optimize_Solubilization Yes Optimize_Solubilization->Check_Assay Assay_Controls->Check_Bio_System Yes Review_Protocol Review Assay Protocol: - Incubation time/temp - Reagent concentrations Assay_Controls->Review_Protocol No Review_Protocol->Check_Bio_System Optimize_Culture Optimize Cell Culture & Parasite Preparation Cell_Health->Optimize_Culture No Resolution Potency Issue Resolved Cell_Health->Resolution Yes Optimize_Culture->Resolution

Caption: Troubleshooting workflow for low this compound potency.

Experimental_Workflow Start Start: In Vitro Assay Seed_Cells 1. Seed Host Cells (BHK-21 or MDBK) in 96-well plate Start->Seed_Cells Prepare_Parasites 2. Prepare E. tenella Sporozoites Seed_Cells->Prepare_Parasites Prepare_Compound 3. Prepare this compound Serial Dilutions Prepare_Parasites->Prepare_Compound Treat_Infect 4. Treat Cells with Compound & Infect with Sporozoites Prepare_Compound->Treat_Infect Incubate 5. Incubate at 41°C for 48-72 hours Treat_Infect->Incubate Assess 6. Assess Inhibition of Parasite Development Incubate->Assess Microscopy Microscopy: - Fix & Stain - Count Schizonts Assess->Microscopy qPCR qPCR: - Extract DNA - Quantify Parasite DNA Assess->qPCR End End: Analyze Data Microscopy->End qPCR->End

Caption: Experimental workflow for this compound in vitro assay.

References

Technical Support Center: Overcoming Diolmycin A1 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Diolmycin A1 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a natural product derived from Streptomyces sp.[1]. Its chemical structure is 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol[2][3]. Published data and inferences from structurally similar compounds indicate that this compound is soluble in organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) but is likely sparingly soluble to insoluble in aqueous solutions and insoluble in chloroform.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The poor aqueous solubility of this compound is attributed to its hydrophobic nature[4]. Like many new chemical entities discovered through high-throughput screening, it is a lipophilic compound[4]. The presence of multiple hydrophobic ring structures in this compound contributes to its low affinity for polar solvents like water.

Q3: What are the initial recommended steps if I observe precipitation of this compound in my experiment?

A3: If you observe precipitation, consider the following immediate steps:

  • Verify the solvent: Ensure you are using a recommended organic solvent such as DMSO or methanol for your stock solution before diluting into an aqueous medium.

  • Gentle warming: Briefly and gently warm the solution, as some compounds have increased solubility at slightly elevated temperatures. However, be cautious of potential degradation.

  • Sonication: Use a sonicator to break down larger particles and facilitate dissolution.

  • pH adjustment: If your experimental conditions allow, altering the pH of the aqueous medium may improve the solubility of this compound, although its structure does not suggest significant pH-dependent solubility.

Q4: Can I use a co-solvent to improve the solubility of this compound in my aqueous experimental setup?

A4: Yes, using a co-solvent is a common and effective technique[5]. A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your final aqueous solution can help maintain the solubility of this compound. It is crucial to determine the maximum percentage of the co-solvent that is compatible with your specific assay or cell system to avoid solvent-induced artifacts or toxicity.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.

  • Solution 1: Optimize Co-solvent Concentration: Determine the highest tolerable concentration of DMSO for your experiment (e.g., 0.1%, 0.5%, 1%). Prepare serial dilutions of your this compound stock to find the highest concentration that remains soluble at the determined DMSO level.

  • Solution 2: Use Formulation Strategies: For in vivo or cell-based assays requiring higher concentrations, consider formulating this compound. Common approaches include complexation with cyclodextrins or creating solid dispersions[6][7].

Issue 2: Inconsistent experimental results are suspected to be due to poor this compound solubility.
  • Cause: Undissolved this compound particles can lead to variability in the effective concentration in your experiments.

  • Solution 1: Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment to minimize the risk of precipitation over time.

  • Solution 2: Filtration: After diluting the this compound stock into your aqueous medium, you can filter the solution through a 0.22 µm filter to remove any undissolved particles. This ensures a homogenous solution, though it may slightly reduce the final concentration.

  • Solution 3: Particle Size Reduction: For formulation development, techniques like micronization or the creation of nanosuspensions can increase the surface area of the drug, leading to improved dissolution rates[5][8][9].

Summary of Solubilization Strategies for this compound

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Adding a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[5]Simple to implement for in vitro studies.Potential for solvent toxicity in biological assays; risk of precipitation upon further dilution.[4]
Cyclodextrin (B1172386) Complexation Encapsulating the hydrophobic drug within the lipophilic core of a cyclodextrin molecule.[7]Increases aqueous solubility and can improve stability.[8]Requires specific cyclodextrins; potential for renal toxicity with some cyclodextrins.[8]
Solid Dispersions Dispersing the drug in a solid polymer matrix to improve dissolution.[10]Can significantly enhance solubility and dissolution rate.[6][11]Requires specialized formulation techniques like spray drying or melt extrusion.[6]
Particle Size Reduction Increasing the surface area-to-volume ratio to enhance dissolution rate.[9]Improves dissolution rate without altering the chemical structure.[8]Does not increase the equilibrium solubility; can lead to particle agglomeration.[9][11]
Lipid-Based Formulations Dissolving the drug in lipid excipients, such as in self-emulsifying drug delivery systems (SEDDS).[7]Enhances solubility and can improve oral bioavailability.[6]Can be complex to formulate and characterize.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved. Store the stock solution at -20°C or -80°C.

  • Preparation of Working Dilutions:

    • Thaw the this compound stock solution.

    • Perform serial dilutions of the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer).

    • Ensure the final concentration of DMSO in the working dilutions is below the tolerance level of your experimental system.

    • Vortex gently after each dilution step. Use the dilutions immediately.

Protocol 2: Screening for Optimal Co-solvent Concentration
  • Determine the maximum tolerable DMSO concentration for your assay (e.g., by testing the effect of various DMSO concentrations on your cells or assay readout).

  • Prepare a series of this compound dilutions in your aqueous medium, keeping the DMSO concentration constant at the determined maximum tolerable level.

  • Visually inspect the dilutions for any signs of precipitation.

  • If precipitation is observed, lower the concentration of this compound until a clear solution is obtained. This will be your maximum workable concentration under these conditions.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting Strategies cluster_end Final Solution start This compound Powder stock Prepare High-Concentration Stock in DMSO start->stock dilute Dilute into Aqueous Medium stock->dilute observe Precipitation? dilute->observe cosolvent Optimize Co-solvent % observe->cosolvent Yes proceed Proceed with Experiment observe->proceed No cosolvent->dilute formulate Use Formulation (e.g., Cyclodextrin) cosolvent->formulate reduce_conc Lower Final Concentration cosolvent->reduce_conc formulate->proceed reduce_conc->dilute

Caption: Workflow for addressing this compound solubility issues.

hypothetical_pathway diolmycin This compound spase Signal Peptidase (SPase) diolmycin->spase Inhibits secretion Protein Secretion Pathway spase->secretion Enables protein Secreted Proteins (e.g., Toxins, Enzymes) secretion->protein cell_death Bacterial Cell Death secretion->cell_death Dysfunction leads to

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

References

Technical Support Center: Diolmycin A1 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of Diolmycin A1 solutions.

Issue 1: Rapid Loss of Potency in Aqueous Solutions

Possible Cause: Hydrolysis of ester or other labile functional groups in the this compound molecule. Degradation may also be accelerated by pH and temperature.

Troubleshooting Steps:

  • pH Profiling: Determine the optimal pH for this compound stability.

    • Protocol: Prepare a series of buffer solutions across a pH range (e.g., pH 3 to pH 10). Dissolve this compound in each buffer at a known concentration. Aliquot samples and store them at a constant temperature (e.g., 4°C and 25°C). Analyze the concentration of this compound at various time points (e.g., 0, 24, 48, 72 hours) using a validated analytical method like HPLC.

  • Temperature Stress Testing: Evaluate the impact of temperature on degradation.

    • Protocol: Using the buffer identified as most stabilizing from the pH profiling study, store aliquots of the this compound solution at different temperatures (e.g., 4°C, 25°C, 40°C). Monitor the concentration over time to determine the rate of degradation at each temperature.

  • Excipient Screening: Investigate the use of stabilizing excipients.

    • Protocol: Prepare solutions of this compound in the optimal buffer with and without the addition of potential stabilizing agents such as antioxidants (e.g., ascorbic acid, tocopherol), chelating agents (e.g., EDTA), and co-solvents (e.g., propylene (B89431) glycol, ethanol).[1][2] Monitor the stability of these formulations over time compared to a control solution without excipients.

Issue 2: Discoloration or Precipitation in Solution Upon Storage

Possible Cause: Oxidation of phenolic or other sensitive moieties, or poor solubility of the compound or its degradants.

Troubleshooting Steps:

  • Protect from Light: Assess the photosensitivity of this compound.

    • Protocol: Prepare a solution of this compound and divide it into two sets of transparent and amber vials. Expose one set to a controlled light source (e.g., a photostability chamber) while keeping the other set in the dark. Analyze the samples at various time points for any change in appearance, purity, and concentration.

  • Inert Atmosphere: Determine if the degradation is oxygen-dependent.

    • Protocol: Prepare a solution of this compound and sparge it with an inert gas like nitrogen or argon to remove dissolved oxygen.[2] Seal the container tightly and store it alongside a control sample exposed to normal atmosphere. Monitor both for degradation over time.

  • Solubility Assessment: Determine the solubility in various solvents to prevent precipitation.

    • Protocol: A general protocol involves adding a small, known amount of this compound to a fixed volume of solvent and observing for dissolution with agitation.[3] If it dissolves, more of the compound is added incrementally until it no longer dissolves, indicating a saturated solution.[3]

Issue 3: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the active compound during the experiment, leading to lower effective concentrations.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use.

  • In-Use Stability Study: If solutions need to be used over a period of time, perform an in-use stability study.

    • Protocol: Prepare a stock solution of this compound under the same conditions as your experiment (e.g., in cell culture media). Keep the solution at the experimental temperature (e.g., 37°C in an incubator). Take samples at different time points throughout the duration of the experiment and analyze for the concentration of this compound.

  • Formulation with Stabilizers: Consider using a stabilized formulation for your experiments, based on the findings from excipient screening.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on the structural similarity to Diolmycin B2, it is inferred that this compound is likely soluble in organic solvents such as DMSO, ethanol, and methanol.[3] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with the desired aqueous buffer. The final concentration of the organic solvent should be tested for its effect on the experimental system.

Q2: What are the general storage conditions for this compound solutions?

A2: While specific data for this compound is unavailable, for polyketides and other complex natural products, it is generally recommended to store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers, protected from light. For short-term storage, 2-8°C may be adequate.

Q3: What are the potential degradation pathways for this compound?

A3: Although the specific degradation pathways of this compound have not been published, compounds with similar functional groups (hydroxyls, aromatic rings) can be susceptible to oxidation, hydrolysis, and photolysis.[1][2]

Q4: How can I improve the stability of this compound for in vivo studies?

A4: For in vivo applications, formulation strategies such as microencapsulation, the use of cyclodextrins to form inclusion complexes, or creating solid dispersions can be explored to enhance stability and bioavailability.[1][2][4] These advanced formulation techniques can protect the drug from degradation in the physiological environment.[1]

Data Presentation

Table 1: Example pH Stability Profile of this compound

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Percent Remaining at 48h
3.010095.290.590.5%
5.010098.196.396.3%
7.010092.485.185.1%
9.010080.365.765.7%

Table 2: Example Temperature and Light Effects on this compound Stability in pH 5.0 Buffer

ConditionInitial Concentration (µg/mL)Concentration at 48h (µg/mL)Percent Remaining at 48h
4°C, Dark10099.199.1%
25°C, Dark10096.396.3%
25°C, Light10088.588.5%
40°C, Dark10075.275.2%

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment Prepare Stock Solution Prepare Stock Solution pH Profiling pH Profiling Prepare Stock Solution->pH Profiling Temperature Stress Temperature Stress Prepare Stock Solution->Temperature Stress Photostability Photostability Prepare Stock Solution->Photostability Excipient Screening Excipient Screening Prepare Stock Solution->Excipient Screening Analytical Method Analytical Method pH Profiling->Analytical Method Temperature Stress->Analytical Method Photostability->Analytical Method Excipient Screening->Analytical Method Optimal Formulation Optimal Formulation Analytical Method->Optimal Formulation

Caption: Workflow for assessing the stability of this compound.

Diolmycin_A1 Diolmycin_A1 Hydrolysis Hydrolysis Diolmycin_A1->Hydrolysis  pH, Temp Oxidation Oxidation Diolmycin_A1->Oxidation  O2, Metal Ions Photodegradation Photodegradation Diolmycin_A1->Photodegradation  Light Degradant_1 Degradant_1 Hydrolysis->Degradant_1 Degradant_2 Degradant_2 Oxidation->Degradant_2 Degradant_3 Degradant_3 Photodegradation->Degradant_3

Caption: Hypothetical degradation pathways of this compound.

Start Instability Observed Check_pH Is pH Optimized? Start->Check_pH Optimize_pH Perform pH Profiling Check_pH->Optimize_pH No Check_Temp Is Temp Controlled? Check_pH->Check_Temp Yes Optimize_pH->Check_Temp Control_Temp Store at Lower Temp Check_Temp->Control_Temp No Check_Light Protected from Light? Check_Temp->Check_Light Yes Control_Temp->Check_Light Protect_Light Use Amber Vials Check_Light->Protect_Light No Check_Oxygen Is Oxygen a Factor? Check_Light->Check_Oxygen Yes Protect_Light->Check_Oxygen Inert_Atmosphere Use Inert Gas Check_Oxygen->Inert_Atmosphere No Consider_Excipients Screen for Stabilizers Check_Oxygen->Consider_Excipients Yes Inert_Atmosphere->Consider_Excipients Stable_Solution Solution Stabilized Consider_Excipients->Stable_Solution

Caption: Troubleshooting logic for this compound stability issues.

References

Optimizing incubation time for Diolmycin A1 anticoccidial assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Diolmycin A1 in anticoccidial assays. The following information is designed to assist in optimizing experimental protocols, particularly concerning incubation times, and to address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the incubation time when testing this compound against Eimeria tenella in vitro?

For initial screening of this compound's effect on the intracellular development of Eimeria tenella, a common incubation period is 48 to 72 hours.[1] This duration allows for the parasite to progress through schizogony, the primary stage of asexual reproduction within the host cell. The original research on this compound demonstrated its inhibitory effect on schizont formation within this timeframe.[2]

Q2: How does the life cycle of Eimeria tenella in vitro influence the choice of incubation time?

The in vitro developmental timeline of Eimeria tenella is a critical factor in designing your experiment. Key stages to consider are:

  • Sporozoite Invasion: This process is relatively rapid, with sporozoites entering host cells within a few hours of infection.[3][4] Assays specifically targeting invasion should have a short incubation time, typically 2 to 4 hours.[5]

  • Schizont Development: After invasion, sporozoites transform into trophozoites and then undergo schizogony, forming schizonts. This process of nuclear replication and growth begins around 24-28 hours post-infection and continues for up to 72 hours.[3][4]

  • Merozoite Formation and Release: First-generation merozoites are typically released from schizonts starting around 52 to 68 hours post-infection.[3][4]

Therefore, the incubation time with this compound should be aligned with the specific parasitic stage you aim to inhibit.

Q3: Can the incubation time affect the IC50 value of this compound?

Yes, the incubation time can significantly impact the determined IC50 value of a compound. Longer incubation times can sometimes lead to lower IC50 values, as the compound has more time to exert its effect. However, the stability of the compound in the culture medium over time also becomes a critical factor. It is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for generating consistent and reproducible IC50 values for this compound.

Q4: What is the known mechanism of action for this compound?

The precise mechanism of action for this compound against Eimeria species has not been fully elucidated in publicly available literature. However, studies on related compounds and other anticoccidials suggest potential mechanisms could involve the disruption of essential metabolic pathways or the induction of apoptosis in the parasite. Further research is needed to determine the specific molecular targets of this compound.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

Possible Causes:

  • Inconsistent Parasite Invasion: Uneven infection of host cell monolayers can lead to variability.

  • This compound Instability: The compound may degrade in the cell culture medium over long incubation periods.

  • Cell Culture Health: Suboptimal health of the host cell monolayer can affect parasite development and drug efficacy.

Solutions:

  • Optimize Invasion Time: Ensure a standardized and sufficient time for sporozoite invasion (e.g., 2-4 hours) before washing and adding media with this compound for intracellular development assays.

  • Assess Compound Stability: The stability of this compound in your specific cell culture medium and conditions is a key parameter. If instability is suspected, consider shorter incubation times or replenishing the compound during longer experiments.

  • Monitor Host Cell Confluency and Viability: Ensure that the host cell monolayer is healthy and at an optimal confluency (typically 90-95%) at the time of infection. Perform cytotoxicity assays to confirm that the observed effects are on the parasite and not due to host cell death.

Issue 2: No or Low Efficacy of this compound Observed

Possible Causes:

  • Incorrect Incubation Time for Target Stage: The chosen incubation time may not align with the parasite's developmental stage that this compound targets.

  • Suboptimal Drug Concentration: The concentration range of this compound may be too low.

  • Parasite Resistance: While unlikely for a novel compound, inherent differences in parasite strain susceptibility can exist.

Solutions:

  • Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for this compound activity.

  • Dose-Response Curve: Test a broad range of this compound concentrations to establish a complete dose-response curve. The original research indicated efficacy in the 0.02-2.0 µg/mL range for inhibiting schizont formation.[2]

  • Positive Controls: Always include a known effective anticoccidial drug as a positive control to validate the assay system.

Data Presentation

Table 1: Recommended Incubation Times for Different this compound Anticoccidial Assays

Assay TypeTarget StageRecommended Incubation TimePrimary Endpoint
Invasion Assay Sporozoite Invasion2 - 4 hoursNumber of intracellular sporozoites
Intracellular Development Assay Schizont Development48 - 72 hoursInhibition of schizont formation/maturation
Host Cell Cytotoxicity Assay Host Cell Viability24 - 72 hoursIC50 value against the host cell line

Table 2: In Vitro Activity of Diolmycins against Eimeria tenella in BHK-21 cells

CompoundMinimum Inhibitory Concentration (µg/mL) at which no mature schizonts were observed
This compound 0.02 - 2.0
Diolmycin A2 0.2 - 2.0
Diolmycin B1 20
Diolmycin B2 20

Data from the foundational study by Tabata et al., 1993.[2]

Experimental Protocols

Protocol 1: Eimeria tenella Invasion Assay
  • Host Cell Seeding: Seed host cells (e.g., MDBK or BHK-21) in a 96-well plate to form a confluent monolayer.

  • Sporozoite Preparation: Prepare freshly excysted and purified Eimeria tenella sporozoites.

  • Pre-incubation with this compound: Pre-incubate the sporozoites with varying concentrations of this compound for 1 hour at 41°C.

  • Infection: Wash the sporozoites to remove excess compound and add them to the host cell monolayer.

  • Incubation: Incubate the infected cells for 2-4 hours at 41°C and 5% CO2 to allow for invasion.[5]

  • Quantification: After incubation, wash the monolayer to remove extracellular sporozoites. Lyse the cells and quantify the number of intracellular parasites, for example, by qPCR targeting an Eimeria-specific gene.

Protocol 2: Eimeria tenella Intracellular Development Assay
  • Host Cell Seeding and Infection: Seed host cells and infect with Eimeria tenella sporozoites as described in the invasion assay protocol. Allow 2-4 hours for invasion.

  • Drug Treatment: After the invasion period, wash the monolayer to remove non-invaded sporozoites and replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 41°C and 5% CO2 to allow for intracellular development into schizonts.[1]

  • Assessment: At the end of the incubation period, assess the inhibition of parasite development. This can be done by microscopic counting of mature schizonts or by quantifying parasite DNA via qPCR.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Anticoccidial Assays cluster_invasion Invasion Assay cluster_development Intracellular Development Assay invasion_start Seed Host Cells invasion_infect Infect with Sporozoites (pre-incubated with this compound) invasion_start->invasion_infect invasion_incubate Incubate (2-4h) invasion_infect->invasion_incubate invasion_quantify Quantify Intracellular Sporozoites (qPCR) invasion_incubate->invasion_quantify dev_start Seed Host Cells & Infect dev_wash Wash & Add this compound dev_start->dev_wash dev_incubate Incubate (48-72h) dev_wash->dev_incubate dev_assess Assess Schizont Development (Microscopy or qPCR) dev_incubate->dev_assess

Caption: Workflow for this compound anticoccidial invasion and development assays.

Hypothetical_Signaling_Pathway Hypothetical Mechanism of this compound Action Diolmycin_A1 This compound Mitochondrion Parasite Mitochondrion Diolmycin_A1->Mitochondrion Disrupts Function ROS Increased ROS Production Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis Inhibition Inhibition of Schizont Development Apoptosis->Inhibition

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in Eimeria.

References

Reducing variability in Diolmycin A1 bioassay results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Diolmycin A1 bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the this compound bioassay, focusing on practical solutions to enhance data quality and reproducibility.

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the primary sources of this inter-assay variability?

High inter-assay variability often stems from inconsistencies in experimental conditions over time. Key factors to investigate include:

  • Cell Culture Health and Consistency: The health, passage number, and confluency of the host cells (e.g., BHK-21) can significantly impact results.[1][2][3] Ensure that cells are consistently cultured and harvested at the same confluency for each experiment. It is advisable to use cells within a narrow passage number range to avoid phenotypic drift.[3]

  • Reagent Preparation and Storage: Inconsistent preparation of this compound stock solutions and dilutions is a common source of error. Always use freshly prepared dilutions for each experiment and ensure proper storage of the stock solution. Reagent quality and sourcing should also be consistent.[4]

  • Environmental Factors: Variations in incubator conditions such as temperature, CO2, and humidity can affect cell growth and parasite development. Regular calibration and monitoring of equipment are crucial.

Q2: There is a high degree of variation among replicate wells within the same 96-well plate. What could be causing this intra-assay variability?

Intra-assay variability is often linked to technical execution during the assay setup. Consider the following:

  • Inaccurate Pipetting: Small volume inaccuracies, especially during serial dilutions and dispensing of cells or parasites, can lead to large variations in results.[5] Ensure pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions. Automation in sample handling can also minimize human error.[6]

  • Uneven Cell Seeding: A non-uniform cell monolayer will lead to variability in parasite infection and growth. Ensure cells are thoroughly resuspended before plating and allow plates to sit at room temperature for a short period before incubation to allow for even settling.

Q3: Our positive control (another anticoccidial drug) is showing consistent results, but the this compound results are still variable. What should we investigate?

If the positive control is consistent, the issue may be specific to the handling or properties of this compound.

  • Compound Stability: this compound may be less stable in the assay medium than the positive control. Investigate its stability under incubation conditions and consider preparing fresh dilutions immediately before use.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations, impacting host cell health and subsequent parasite development. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level.

  • Mechanism of Action: The mechanism of this compound may be more sensitive to subtle changes in cell state or density compared to the positive control. Rigorous standardization of all cell culture parameters is therefore critical.[8]

Q4: How can we proactively design our this compound bioassay to minimize variability from the start?

A robust assay design is fundamental to obtaining reproducible data.[4][5]

  • Assay Optimization: Before routine use, optimize critical parameters such as cell seeding density, parasite-to-cell ratio, and incubation time to find conditions that provide a robust and reproducible assay window.

  • Quality Control: Implement regular quality control checks. This includes routine testing for mycoplasma contamination, which can significantly alter cellular responses, and verifying the identity of your cell lines.[2][3]

Data Presentation

Table 1: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella

The following table summarizes the effective concentrations of Diolmycin compounds for inhibiting the growth of Eimeria tenella in an in vitro assay using BHK-21 host cells.[9]

CompoundConcentration for Inhibition of Schizont Development
This compound 0.02 - 2.0 µg/mL
Diolmycin A20.2 - 2.0 µg/mL
Diolmycin B120 µg/mL
Diolmycin B220 µg/mL

Experimental Protocols

Representative Protocol for In Vitro this compound Bioassay Against Eimeria tenella

This protocol describes a method for assessing the efficacy of this compound against Eimeria tenella using a host cell culture system.

  • Host Cell Culture:

    • Culture BHK-21 (Baby Hamster Kidney) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to maintain them in the logarithmic growth phase. For the assay, harvest cells at approximately 80-90% confluency.

  • Preparation of Eimeria tenella Sporozoites:

    • Obtain sporulated E. tenella oocysts.

    • Excyst the oocysts to release sporozoites using a standard method, such as mechanical grinding with glass beads followed by incubation in an excystation medium (e.g., trypsin and bile salts) at 41°C.

    • Purify the sporozoites from oocyst debris.

  • Assay Procedure:

    • Seed BHK-21 cells into 96-well plates at a pre-optimized density to form a confluent monolayer within 24 hours.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

    • Remove the culture medium from the cell monolayers and add the this compound dilutions.

    • Include necessary controls: a negative control (medium with solvent), a positive control (a known anticoccidial drug), and an infected, untreated control.

    • Add the freshly prepared E. tenella sporozoites to each well (except for uninfected controls).

  • Incubation and Assessment:

    • Incubate the plates at 41°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for schizont development.

    • Assess the inhibition of parasite development. This can be done by microscopic observation and counting of schizonts or by using a quantitative method like qPCR to measure parasite DNA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the infected, untreated control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis prep_cells Culture & Harvest Host Cells (BHK-21) seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate prep_parasites Prepare E. tenella Sporozoites infect_cells Infect Cells with Sporozoites prep_parasites->infect_cells prep_compound Prepare this compound Serial Dilutions add_compound Add Compound Dilutions & Controls to Plate prep_compound->add_compound seed_plate->add_compound add_compound->infect_cells incubation Incubate Plate (48-72h at 41°C) infect_cells->incubation assessment Assess Schizont Development (Microscopy/qPCR) incubation->assessment data_analysis Calculate % Inhibition & IC50 Value assessment->data_analysis

Caption: Experimental workflow for the this compound bioassay.

troubleshooting_variability start High Variability Observed? inter_assay Inter-Assay (Between Plates) start->inter_assay Yes intra_assay Intra-Assay (Within a Plate) start->intra_assay Yes check_cells Review Cell Culture: - Passage Number - Confluency - Mycoplasma Test inter_assay->check_cells check_reagents Review Reagents: - Fresh Dilutions? - Stock Storage inter_assay->check_reagents check_env Check Equipment: - Incubator T, CO2 - Pipette Calibration inter_assay->check_env check_pipetting Review Pipetting: - Technique - Volume Accuracy intra_assay->check_pipetting check_plate Review Plate Setup: - Edge Effects? - Even Seeding? intra_assay->check_plate check_compound Review Compound: - Solubility - Solvent Effects intra_assay->check_compound sol_cells Standardize Cell Handling SOPs check_cells->sol_cells sol_reagents Implement Strict Reagent Prep Protocol check_reagents->sol_reagents sol_env Calibrate & Monitor Equipment check_env->sol_env sol_pipetting Train on Pipetting & Use Automation check_pipetting->sol_pipetting sol_plate Use Plate Map & Avoid Edge Wells check_plate->sol_plate sol_compound Validate Compound Stability & Vehicle check_compound->sol_compound

Caption: Troubleshooting decision tree for high bioassay variability.

signal_pathway cluster_output Measurable Output diolmycin This compound target Parasite-Specific Target Protein diolmycin->target Binds/Inhibits pathway Essential Metabolic or Signaling Pathway target->pathway development Parasite Development (Schizont Formation) pathway->development inhibition Inhibition development->inhibition output Reduced Schizont Count (High Efficacy) inhibition->output

Caption: Hypothetical signaling pathway for this compound action.

References

Technical Support Center: Eimeria tenella Culture for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eimeria tenella cultures for drug testing.

Troubleshooting Guides

This section addresses common problems encountered during the in vitro culture and drug screening workflow for Eimeria tenella.

Issue 1: Low Oocyst Yield and Purity from Fecal Samples

Q: My oocyst count after purification is consistently low, and the sample contains a lot of debris. What could be the cause and how can I improve the yield and purity?

A: Low oocyst yield and purity are common challenges. Several factors in your purification protocol could be the cause. The most common methods for oocyst purification are salt or sugar flotation.[1] The efficiency of these methods can be influenced by the flotation solution used and the centrifugation parameters.

Troubleshooting Steps:

  • Optimize Flotation Solution: Saturated salt solutions are widely used, but their efficiency can be inconsistent. A study found that a 50% sodium hypochlorite (B82951) (NaClO) solution significantly increased the recovery rate of oocysts compared to a saturated salt solution.[2]

  • Refine Centrifugation: High-speed centrifugation can damage oocysts. For purification with 50% NaClO, centrifugation at 8609×g for 3 minutes has been shown to be optimal for oocyst recovery.[2]

  • Sieving and Homogenization: Ensure proper homogenization of fecal samples to release oocysts. Passing the homogenate through sieves of appropriate mesh size (e.g., 40 and 100 mesh) is crucial to remove larger debris before flotation.[1]

Issue 2: Poor Oocyst Sporulation

Q: A large percentage of my purified oocysts are not sporulating. What factors affect sporulation and how can I achieve a higher sporulation rate?

A: Oocyst sporulation is a critical step for obtaining infectious parasites and is dependent on several environmental factors.[3] Failure to sporulate renders the oocysts non-infective.

Troubleshooting Steps:

  • Ensure Adequate Oxygenation: Sporulation is an aerobic process.[3] Ensure continuous aeration of the oocyst suspension. This can be achieved by using a shallow layer of the oocyst suspension in a wide-bottom flask or by actively bubbling air through the culture using an aquarium pump.[4]

  • Maintain Optimal Temperature: The optimal temperature for E. tenella oocyst sporulation is between 25°C and 30°C.[3] Temperatures above 40°C are lethal to oocysts.

  • Control Humidity: High humidity is essential for sporulation. Maintaining a relative humidity of 70% to 80% is recommended.[4]

  • Appropriate Sporulation Medium: A 2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution is commonly used to inhibit bacterial growth and facilitate sporulation.[4][5]

Issue 3: Inefficient Sporozoite Excystation and Low Viability

Q: I am having trouble releasing sporozoites from sporocysts, and the resulting sporozoites have low viability and infectivity. How can I improve my excystation protocol?

A: Excystation is a multi-step process involving mechanical and enzymatic disruption of the oocyst and sporocyst walls.[6] Inefficient execution of these steps can lead to low yields and damaged sporozoites.

Troubleshooting Steps:

  • Optimize Mechanical Disruption: Grinding with glass beads is a common method to break the oocyst wall and release sporocysts. The size of the glass beads and the duration of vortexing are critical. Using 1 mm glass beads with a vortexing time of 30 seconds to 1 minute has been shown to be most efficient for E. tenella.[7]

  • Enzymatic Digestion: The excystation medium typically contains trypsin and a bile salt, such as sodium taurodeoxycholate, to mimic the conditions of the host's digestive system.[8][9] The concentration and incubation time of these enzymes should be optimized. A common protocol uses 0.25% trypsin and 4% sodium taurocholic acid at 41°C for 60 to 90 minutes.[8]

  • Minimize Exposure to Harsh Chemicals: Prolonged exposure to high concentrations of trypsin and bile salts can damage sporozoite surface proteins, potentially affecting their viability and infectivity.[10] It is crucial to wash the sporozoites thoroughly after excystation to remove residual enzymes.

Issue 4: Inconsistent Results in In Vitro Drug Screening Assays

Q: My results from in vitro drug screening assays are not reproducible. What are the common pitfalls in assays using MDBK cells?

A: In vitro assays using cell lines like Madin-Darby Bovine Kidney (MDBK) cells are valuable for high-throughput screening of anticoccidial compounds.[11][12] However, several factors can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: MDBK cells should be maintained at 37°C and 5% CO₂. For infection with E. tenella sporozoites, the temperature should be raised to 41°C to mimic the chicken's body temperature.[13]

  • Optimize Sporozoite-to-Cell Ratio: A high ratio can lead to multiple infections per cell, while a low ratio may result in a low overall infection rate, making it difficult to assess drug efficacy. A 4:1 sporozoite-to-cell ratio has been found to be optimal for MDBK cells in a 96-well plate format.[13]

  • Ensure High Sporozoite Viability: Use freshly excysted sporozoites for infection, as their viability decreases over time.

  • Control for Solvent Effects: If your test compounds are dissolved in solvents like DMSO, ensure that the final concentration of the solvent in the culture medium is low (e.g., <0.5%) and that a solvent control is included in all experiments.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying E. tenella oocysts from chicken feces?

A1: While saturated salt flotation is widely used, studies have shown that using a 50% sodium hypochlorite (NaClO) solution followed by centrifugation at 8609×g for 3 minutes can yield a significantly higher recovery rate of oocysts.[2]

Q2: What are the ideal conditions for E. tenella oocyst sporulation?

A2: Optimal sporulation is achieved by incubating the oocysts in a 2.5% potassium dichromate solution at 25-30°C with continuous aeration and high humidity (70-80%).[3][4]

Q3: How can I break the oocyst wall to release sporocysts effectively?

A3: Mechanical disruption using 1 mm glass beads and vortexing for 30-60 seconds is a highly effective method for releasing sporocysts from E. tenella oocysts.[7]

Q4: What is a reliable cell line for in vitro cultivation of E. tenella for drug testing?

A4: Madin-Darby Bovine Kidney (MDBK) cells are a commonly used and reliable cell line for supporting the invasion and intracellular development of E. tenella sporozoites into first-generation merozoites, making them suitable for drug screening assays.[11][14]

Q5: Why is there often a poor correlation between in vitro and in vivo drug efficacy results?

A5: The discrepancy between in vitro and in vivo results is a significant challenge. Factors contributing to this include the drug's oral bioavailability, metabolism in the host, and distribution to the site of infection in the ceca, which are not accounted for in a simple in vitro cell culture model.[15] Furthermore, some drugs may have a delayed effect that is not captured in short-term in vitro assays.[12]

Data Summary Tables

Table 1: Comparison of Oocyst Purification Methods

Purification MethodFlotation SolutionCentrifugationRecovery RateReference
Saturated Salt FlotationSaturated NaClVariableLower[2]
Sodium Hypochlorite50% NaClO (V/V)8609×g for 3 minSignificantly Higher[2]

Table 2: Optimal Conditions for E. tenella Sporozoite Invasion in MDBK Cells

ParameterOptimal ConditionReference
Cell LineMadin-Darby Bovine Kidney (MDBK)[11][14]
Cell Seeding Density (96-well plate)0.05 x 10⁶ cells/well[13]
Sporozoite:Cell Ratio4:1[13]
Incubation Temperature41°C[13]
CO₂ Concentration5%[13]

Experimental Protocols

Protocol 1: Oocyst Purification and Sporulation
  • Collect fresh fecal samples from infected chickens.

  • Homogenize the feces in a 2.5% potassium dichromate (K₂Cr₂O₇) solution.

  • Pass the homogenate through 40 and 100 mesh sieves to remove large debris.

  • Centrifuge the filtrate and resuspend the pellet in a 50% sodium hypochlorite (NaClO) solution.

  • Centrifuge at 8609×g for 3 minutes and collect the oocysts from the supernatant.

  • Wash the oocysts three times with distilled water by centrifugation.

  • Resuspend the purified oocysts in 2.5% K₂Cr₂O₇ in a shallow flask to a depth of no more than 1 cm.

  • Incubate at 28°C for 48-72 hours with continuous gentle agitation or aeration to facilitate sporulation.

  • Monitor sporulation daily using a microscope.

Protocol 2: Sporozoite Excystation and Purification
  • Wash the sporulated oocysts three times with sterile phosphate-buffered saline (PBS) to remove the potassium dichromate.

  • Resuspend the oocysts in PBS and add an equal volume of 1 mm glass beads.

  • Vortex for 30-60 seconds to mechanically rupture the oocyst walls.

  • Separate the released sporocysts from the glass beads and oocyst debris by centrifugation.

  • Incubate the purified sporocysts in an excystation medium containing 0.25% trypsin and 4% sodium taurocholic acid in PBS (pH 7.6-8.0) at 41°C for 60-90 minutes.[8]

  • Monitor the release of sporozoites every 30 minutes under a microscope.

  • Purify the sporozoites from the remaining sporocysts and debris using a DE-52 anion-exchange chromatography column or by filtration.[8]

  • Wash the purified sporozoites with sterile PBS and resuspend in the appropriate cell culture medium for immediate use in infectivity assays.

Visualizations

Experimental_Workflow cluster_oocyst_prep Oocyst Preparation cluster_sporozoite_prep Sporozoite Preparation cluster_in_vitro_assay In Vitro Drug Screening fecal_collection 1. Fecal Collection from Infected Chickens homogenization 2. Homogenization & Sieving fecal_collection->homogenization flotation 3. Oocyst Purification (Salt/NaClO Flotation) homogenization->flotation sporulation 4. Sporulation (2.5% K2Cr2O7, 28°C, Aeration) flotation->sporulation mechanical_disruption 5. Mechanical Disruption (Glass Beads) sporulation->mechanical_disruption Sporulated Oocysts excystation 6. Enzymatic Excystation (Trypsin & Bile Salt) mechanical_disruption->excystation purification 7. Sporozoite Purification (Chromatography/Filtration) excystation->purification drug_treatment 9. Pre-incubation of Sporozoites with Drug purification->drug_treatment Viable Sporozoites cell_culture 8. MDBK Cell Culture infection 10. Infection of MDBK Monolayer cell_culture->infection drug_treatment->infection assessment 11. Assessment of Inhibition (e.g., qPCR) infection->assessment

Caption: Experimental workflow for Eimeria tenella in vitro drug screening.

Troubleshooting_Tree start Problem: Low Sporozoite Infectivity in In Vitro Assay check_viability Check Sporozoite Viability (e.g., Trypan Blue Exclusion) start->check_viability viability_ok Viability > 90%? check_viability->viability_ok low_viability Low Viability (<90%) viability_ok->low_viability No check_assay_conditions Review In Vitro Assay Conditions viability_ok->check_assay_conditions Yes check_excystation Review Excystation Protocol low_viability->check_excystation harsh_conditions Prolonged/High Concentration of Trypsin/Bile? check_excystation->harsh_conditions optimize_excystation Optimize Enzyme Concentration and Incubation Time harsh_conditions->optimize_excystation Yes check_purification Review Purification Protocol harsh_conditions->check_purification No incomplete_wash Incomplete Removal of Excystation Enzymes? check_purification->incomplete_wash improve_washing Improve Washing Steps Post-Purification incomplete_wash->improve_washing Yes cell_health Are MDBK cells healthy and at optimal confluency? check_assay_conditions->cell_health optimize_cell_culture Optimize Cell Seeding Density and Culture cell_health->optimize_cell_culture No ratio_check Is Sporozoite:Cell Ratio Optimized? cell_health->ratio_check Yes optimize_ratio Adjust Sporozoite:Cell Ratio (e.g., 4:1) ratio_check->optimize_ratio No

Caption: Troubleshooting decision tree for low sporozoite infectivity.

References

Impact of serum concentration on Diolmycin A1 activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of serum concentration on Diolmycin A1 activity. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the in vitro activity of this compound when we switch from serum-free media to a serum-containing one. What could be the primary reason for this?

A1: The most likely reason for the reduced activity of this compound in the presence of serum is plasma protein binding.[1] Many small molecules, like this compound, can bind to proteins in the serum, with human serum albumin (HSA) being the most common.[2][3] This binding is a reversible equilibrium between the bound and unbound drug.[1] It is the unbound, or free, fraction of the drug that is generally considered to be pharmacologically active and able to interact with its target.[1][4] When this compound binds to serum proteins, its free concentration in the media is reduced, leading to a decrease in its apparent activity.

Q2: How can we quantify the effect of serum on this compound activity?

A2: A common method to quantify the impact of serum is to perform an IC50 shift assay.[5] This involves determining the half-maximal inhibitory concentration (IC50) of this compound in the absence of serum and in the presence of varying concentrations of serum or purified serum proteins like HSA. A rightward shift in the IC50 curve in the presence of serum indicates that a higher total concentration of the compound is required to achieve the same level of inhibition, directly reflecting the effect of protein binding.

Q3: What are the standard methods to determine the serum protein binding of this compound?

A3: Several established methods can be used to determine the extent of serum protein binding:

  • Equilibrium Dialysis: This is often considered the "gold standard" method.[6] It involves a semi-permeable membrane that separates a compartment containing this compound and serum proteins from a compartment with buffer. At equilibrium, the concentration of free this compound will be the same on both sides, allowing for the calculation of the bound and unbound fractions.

  • Ultrafiltration: This is a faster method where a solution of this compound and serum is centrifuged through a filter that retains the large protein-drug complexes while allowing the free drug to pass through.[7] The concentration of the drug in the filtrate represents the unbound fraction.

  • High-Performance Affinity Chromatography (HPAC): This technique uses a column with immobilized serum proteins to measure the interaction between the drug and the proteins.[6]

Troubleshooting Guides

Issue 1: High variability in this compound activity in serum-containing assays.

  • Possible Cause 1: Inconsistent Serum Lots. The composition and protein concentration can vary between different lots of serum, leading to variability in drug binding.

    • Solution: If possible, use a single, large lot of serum for a complete set of experiments. If you must use different lots, it is crucial to qualify each new lot by re-running key experiments to ensure consistency.

  • Possible Cause 2: Non-specific Binding to Labware. Hydrophobic compounds can adsorb to plastic surfaces, and the presence of serum can sometimes influence this.

    • Solution: Consider using low-binding microplates and pipette tips. Pre-treating plates with a blocking agent may also help in some cases.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like serum.

Issue 2: Complete loss of this compound activity in the presence of serum.

  • Possible Cause 1: Very High Serum Protein Binding. this compound may have a very high affinity for serum proteins, reducing the free concentration below the effective level.

    • Solution: Perform a serum protein binding assay (as mentioned in Q3 of the FAQs) to determine the fraction of unbound drug. You may need to significantly increase the concentration of this compound in your experiments to compensate for the binding.

  • Possible Cause 2: Degradation of this compound. Serum contains enzymes that could potentially degrade the compound.

    • Solution: To test for degradation, incubate this compound in serum for the duration of your experiment, then extract the compound and analyze its integrity using methods like LC-MS.

Data Presentation

Table 1: Hypothetical IC50 Shift Data for this compound

Serum ConcentrationIC50 (µM)Fold Shift
0%1.21.0
10%4.84.0
50%25.621.3

Table 2: Hypothetical Serum Protein Binding Data for this compound

Method% Bound% Unbound
Equilibrium Dialysis95.2%4.8%
Ultrafiltration94.8%5.2%

Experimental Protocols

Protocol 1: IC50 Determination with and without Serum

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in serum-free medium and in medium containing the desired concentration of serum (e.g., 20% to result in a final concentration of 10%). Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add the prepared this compound solutions. Include vehicle controls for both serum-free and serum-containing conditions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control for each serum condition. Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.

Protocol 2: Equilibrium Dialysis for Serum Protein Binding

  • Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions. This typically involves hydrating the dialysis membrane.

  • Sample Preparation: In the sample chamber, add this compound to serum at a known concentration. In the buffer chamber, add the corresponding buffer.

  • Incubation: Seal the device and incubate it at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Collection: After incubation, collect samples from both the serum and buffer chambers.

  • Analysis: Determine the concentration of this compound in both chambers using a suitable analytical method like LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in buffer chamber / Concentration in serum chamber) * 100

    • % Bound = 100 - % Unbound

Mandatory Visualization

Signaling_Pathway Diolmycin_A1 This compound Bound_Complex This compound-Serum Protein Complex Diolmycin_A1->Bound_Complex IKK IKK Complex Diolmycin_A1->IKK Inhibits Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_Complex I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB (p50/p65) I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kappa_B->Gene_Expression Activates

Caption: Hypothetical signaling pathway of this compound as an inhibitor of the NF-κB pathway and the impact of serum protein binding.

Experimental_Workflow cluster_0 In Vitro Activity Assessment cluster_1 Serum Protein Binding Assay Start Prepare this compound in Serum-Free and Serum-Containing Media Treat_Cells Treat Target Cells Start->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Calculate_IC50 Calculate IC50 Values Assess_Viability->Calculate_IC50 Compare_IC50 Compare IC50s (IC50 Shift) Calculate_IC50->Compare_IC50 Start_Binding Prepare this compound in Serum Equilibrium_Dialysis Perform Equilibrium Dialysis Start_Binding->Equilibrium_Dialysis Measure_Conc Measure Free and Bound Drug Conc. Equilibrium_Dialysis->Measure_Conc Calculate_Binding Calculate % Bound Measure_Conc->Calculate_Binding

Caption: Experimental workflow for investigating the impact of serum on this compound activity.

Troubleshooting_Guide Start Reduced this compound Activity in Serum? Check_Variability Is the data highly variable? Start->Check_Variability Check_Complete_Loss Is there a complete loss of activity? Start->Check_Complete_Loss Inconsistent_Serum Action: Qualify new serum lots Check_Variability->Inconsistent_Serum Yes Nonspecific_Binding Action: Use low-binding plates Check_Variability->Nonspecific_Binding Yes High_Binding Hypothesis: High serum protein binding Check_Complete_Loss->High_Binding Yes Degradation Hypothesis: Compound degradation Check_Complete_Loss->Degradation Yes Perform_Binding_Assay Action: Perform protein binding assay High_Binding->Perform_Binding_Assay Perform_Stability_Assay Action: Perform stability assay in serum Degradation->Perform_Stability_Assay

Caption: Troubleshooting decision tree for reduced this compound activity in the presence of serum.

References

Addressing contamination issues in Diolmycin A1 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diolmycin A1. Our aim is to help you address potential contamination issues and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Contamination Issues

Contamination during this compound experiments can arise from various sources, including the fermentation and purification process, solvents, lab equipment, and cross-contamination from other substances. Below are common issues and steps to resolve them.

Observed Problem Potential Cause Recommended Solution
Inconsistent or unexpected biological activity Contamination with other active metabolites from the Streptomyces fermentation broth.1. Re-purify the this compound sample using High-Performance Liquid Chromatography (HPLC). 2. Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities. 3. Compare the bioactivity of the re-purified sample with previous batches.
Presence of unknown peaks in analytical data (e.g., HPLC, NMR) 1. Residual solvents from the purification process. 2. Degradation of this compound. 3. Contamination from plasticware or glassware.1. Dry the sample under a high vacuum to remove residual solvents. 2. Store this compound at the recommended temperature and protect it from light to prevent degradation. 3. Use high-quality, properly cleaned glassware; avoid plastic containers that may leach plasticizers.
Cell culture experiments show toxicity or unexpected morphological changes 1. Endotoxin contamination (common in bacterially-derived products). 2. Mycoplasma contamination in the cell line. 3. Impurities from the this compound sample.1. Test the this compound sample for endotoxins using a Limulus Amebocyte Lysate (LAL) assay. 2. Regularly test cell lines for mycoplasma. 3. Use a highly purified this compound sample for all cell-based assays.
High background noise in fluorescence-based assays Autofluorescence of impurities in the this compound sample.1. Include a "this compound only" control (without cells or other reagents) to measure background fluorescence. 2. Purify the this compound sample further to remove fluorescent impurities.

Purity Analysis Data Comparison

Effective purification is critical to obtaining reliable experimental results. The following table provides an example of how to present purity data before and after an additional purification step.

Analysis Method Parameter Before Final Purification After Final Purification
HPLC Purity (%)92.5%> 99.0%
Number of Impurity Peaks41 (minor)
LC-MS Target Mass (m/z)PresentPresent
Impurity Masses DetectedMultipleNone Detected
Endotoxin Test (LAL) Endotoxin Units (EU/mg)10.2 EU/mg< 0.1 EU/mg

Experimental Protocols

Protocol 1: Final Purification of this compound by Preparative HPLC

This protocol is designed to remove residual impurities from a semi-purified this compound sample.

  • Sample Preparation: Dissolve the semi-purified this compound in a minimal amount of the mobile phase.

  • Column: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is typically effective. The exact gradient should be optimized based on analytical HPLC results.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and LC-MS to confirm purity.

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure.

  • Final Product: Store the highly purified this compound under appropriate conditions (e.g., -20°C, protected from light).

Protocol 2: Quality Control Workflow for this compound Batches

This workflow ensures the quality and consistency of this compound batches used in experiments.

G cluster_0 Quality Control Workflow Start Start Receive_Batch Receive New Batch of this compound Start->Receive_Batch Visual_Inspection Visual Inspection for Color and Consistency Receive_Batch->Visual_Inspection Purity_Analysis Purity Analysis (HPLC, LC-MS) Visual_Inspection->Purity_Analysis Bioactivity_Assay In Vitro Bioactivity Assay Purity_Analysis->Bioactivity_Assay Endotoxin_Test Endotoxin Testing (LAL Assay) Bioactivity_Assay->Endotoxin_Test Pass_QC Batch Passes QC Endotoxin_Test->Pass_QC Release_For_Experiments Release for Experiments Pass_QC->Release_For_Experiments Yes Fail_QC Batch Fails QC Pass_QC->Fail_QC No End End Release_For_Experiments->End Repurify_or_Discard Repurify or Discard Batch Fail_QC->Repurify_or_Discard Repurify_or_Discard->End G cluster_1 Hypothetical this compound Signaling Pathway Diolmycin_A1 This compound Receptor Cell Surface Receptor Diolmycin_A1->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Transcription_Factor->Cellular_Response Induces Gene Expression

Calibration of instruments for accurate Diolmycin A1 quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Diolmycin A1.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and how does this influence the choice of analytical technique?

A1: this compound is a natural product with a chemical structure of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[1][2] This structure, containing both an indole (B1671886) and a phenol (B47542) group, possesses chromophores that make it suitable for quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: What are the critical first steps in developing a robust quantification method for this compound?

A2: The initial steps involve procuring a certified reference standard of this compound. Method development should then focus on optimizing the chromatographic separation and the detector response. For HPLC-UV, this includes selecting an appropriate column (typically a C18 reversed-phase column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid), and the optimal UV detection wavelength.[3] For LC-MS/MS, it is crucial to optimize the ionization source parameters and identify the most stable and intense precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4][5][6]

Q3: How many calibration standards are recommended for generating a reliable calibration curve?

A3: A minimum of six to eight non-zero concentration standards are recommended to adequately define the relationship between concentration and response. These standards should bracket the expected concentration range of the unknown samples. The lowest concentration standard should be at the Lower Limit of Quantification (LLOQ).

Q4: What is the acceptable linearity for a calibration curve?

A4: The coefficient of determination (R²) value for the calibration curve should ideally be greater than 0.99.[7][8] A linear regression is most common, but if the data shows non-linearity, a weighted linear regression or a quadratic fit may be appropriate.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration of instruments for this compound quantification.

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation Verify calculations for serial dilutions. Ensure the purity of the this compound reference standard. Use calibrated pipettes and high-purity solvents.
Inappropriate Calibration Range The selected concentration range may be too wide, leading to detector saturation at high concentrations or poor signal-to-noise at low concentrations. Narrow the calibration range and ensure it brackets the expected sample concentrations.
Instrumental Issues A contaminated flow cell in an HPLC-UV detector can cause non-linearity, especially at lower concentrations.[9] For LC-MS/MS, ion source saturation can be an issue at high concentrations. Clean the flow cell or ion source as per the manufacturer's instructions.
Matrix Effects (LC-MS/MS) Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to a non-linear response. Improve sample clean-up procedures (e.g., using solid-phase extraction) or optimize chromatography to separate this compound from interfering compounds.
Issue 2: High Variability in Peak Area/Height for Replicate Injections
Potential Cause Troubleshooting Steps
Autosampler/Injector Issues An incompletely filled sample loop or a partially blocked needle can lead to inconsistent injection volumes.[10] Check the autosampler for air bubbles and ensure proper maintenance.
System Instability Fluctuations in pump pressure or column temperature can cause variations in peak response. Allow the HPLC/LC-MS system to fully equilibrate before starting the analysis.
Sample Evaporation If samples are left in the autosampler for an extended period, evaporation of the solvent can concentrate the analyte, leading to increasing peak areas over time. Use vial caps (B75204) with septa and consider using a cooled autosampler.
Issue 3: Shifting Retention Times
Potential Cause Troubleshooting Steps
Mobile Phase Inconsistency Improperly mixed mobile phase or changes in its composition over time can lead to retention time shifts.[11] Prepare fresh mobile phase daily and ensure thorough mixing. If using a gradient, check the pump's proportioning valves.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. Use a guard column to protect the analytical column and replace the column when retention times can no longer be maintained.
Temperature Fluctuations Inconsistent column temperature can cause retention time drift. Use a column oven to maintain a stable temperature.[11]
Issue 4: No Peak or Very Small Peak for Low Concentration Standards
Potential Cause Troubleshooting Steps
Low Detector Sensitivity The detector settings may not be sensitive enough to detect the analyte at low concentrations. For HPLC-UV, ensure the wavelength is set to the absorbance maximum of this compound. For LC-MS/MS, optimize ion source parameters and collision energy for maximum signal.
Analyte Adsorption This compound may be adsorbing to the surfaces of vials, tubing, or the column. Use deactivated vials and consider adding a small amount of an organic modifier to the sample solvent.
Lower Limit of Quantification (LLOQ) Not Reached The lowest standard concentration may be below the instrument's LLOQ. Prepare a new set of standards with a higher starting concentration for the LLOQ.

Data Presentation

The following tables provide example data for the quantification of an indole alkaloid, which can serve as a reference for what to expect during method validation for this compound.

Table 1: Example HPLC-UV Method Parameters and Performance

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm or 280 nm (based on UV scan of this compound)
Injection Volume 10 µL
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: Example LC-MS/MS Method Parameters and Performance

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusion of this compound standard
Injection Volume 5 µL
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%

Experimental Protocols

Protocol 1: Preparation of Calibration Standards for HPLC-UV Analysis
  • Prepare a Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and bring it to volume. This is your primary stock solution.

  • Prepare a Working Stock Solution (e.g., 100 µg/mL):

    • Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Prepare Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL):

    • Perform serial dilutions from the working stock solution into volumetric flasks using the mobile phase as the diluent.

    • Transfer the final solutions to HPLC vials for analysis.

Protocol 2: Generating a Calibration Curve
  • Instrument Setup and Equilibration:

    • Set up the HPLC-UV or LC-MS/MS instrument with the optimized method parameters.

    • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank sample (mobile phase) to ensure no carryover or contamination.

    • Inject the calibration standards in order of increasing concentration.

    • It is good practice to inject a blank after the highest concentration standard to check for carryover.

    • Inject quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Data Processing:

    • Integrate the peak area (or height) for this compound in each chromatogram.

    • Create a calibration curve by plotting the peak area versus the known concentration of each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification of Unknown Samples:

    • Inject the unknown samples.

    • Use the peak area of this compound in the unknown sample and the calibration curve equation to calculate its concentration.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrument Analysis cluster_data Data Processing stock Prepare Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution Create working standards equilibrate Equilibrate System serial_dilution->equilibrate inject_standards Inject Calibration Standards equilibrate->inject_standards inject_samples Inject Unknown Samples inject_standards->inject_samples integrate_peaks Integrate Peak Areas inject_samples->integrate_peaks plot_curve Plot Calibration Curve integrate_peaks->plot_curve quantify Quantify Samples plot_curve->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide cluster_linearity Poor Linearity (R² < 0.99) cluster_variability High Peak Area Variability cluster_retention Shifting Retention Time start Calibration Issue Observed check_standards Verify Standard Preparation start->check_standards check_injector Inspect Autosampler/Injector start->check_injector check_mobile_phase Prepare Fresh Mobile Phase start->check_mobile_phase check_range Adjust Concentration Range check_standards->check_range clean_instrument Clean Instrument Components check_range->clean_instrument check_stability Ensure System Equilibration check_injector->check_stability prevent_evaporation Use Capped Vials/Cooled Tray check_stability->prevent_evaporation check_column Evaluate Column Performance check_mobile_phase->check_column control_temp Use Column Oven check_column->control_temp

Caption: Troubleshooting decision tree for calibration issues.

References

Validation & Comparative

Unveiling the Stereochemical Nuances of Diolmycin A1: A Comparative Guide to its Anticoccidial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structure-activity relationship (SAR) of Diolmycin A1 and its stereoisomers, focusing on their anticoccidial properties. The content presented herein is based on available experimental data and aims to offer a clear, objective analysis to inform future research and development in antiparasitic drug discovery.

Diolmycins are a group of natural products isolated from Streptomyces sp. with notable biological activity.[1][2] This guide focuses on this compound and its stereoisomers, which are derivatives of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol, and the related Diolmycin B1 and B2, which are 1,4-di-(p-hydroxyphenyl)-2,3-butanediol derivatives.[3] The key difference between these compounds lies in their stereochemistry, specifically the relative configuration of the two hydroxyl groups on the butanediol (B1596017) backbone, leading to erythro and threo isomers.[3]

Comparative Anticoccidial Performance

The primary biological activity identified for this compound and its stereoisomers is their ability to inhibit the growth of Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry.[2] In vitro studies have demonstrated a clear distinction in the anticoccidial potency between the stereoisomers.

Table 1: In Vitro Anticoccidial Activity of Diolmycin Stereoisomers against Eimeria tenella

CompoundStereochemistryMinimum Concentration for Schizont Inhibition (µg/mL)
This compounderythro0.02 - 2.0[2]
Diolmycin A2threo0.2 - 2.0[2]
Diolmycin B1erythro20[2]
Diolmycin B2threo20[2]

The data clearly indicates that the erythro configuration in this compound is more potent than the threo configuration of Diolmycin A2 in inhibiting the development of E. tenella schizonts in vitro.[2] The Diolmycin B series, lacking the indole (B1671886) moiety, exhibits significantly lower activity, suggesting the importance of the indolyl group for potent anticoccidial effects.

Structure-Activity Relationship (SAR)

Based on the available data, the following key points can be deduced regarding the structure-activity relationship of Diolmycins:

  • Stereochemistry at C2 and C3: The erythro configuration of the diol in this compound is crucial for its higher anticoccidial potency compared to the threo isomer, Diolmycin A2. This suggests that the spatial arrangement of the hydroxyl groups plays a significant role in the interaction with the biological target in Eimeria tenella.

  • Importance of the Indole Moiety: The significantly lower activity of Diolmycin B1 and B2, which lack the indole group, highlights the critical contribution of this moiety to the anticoccidial activity.[2] The indole ring is a common scaffold in many biologically active compounds and may be involved in key binding interactions with the target molecule.[4]

  • Role of the p-Hydroxyphenyl Group: Both series of compounds contain at least one p-hydroxyphenyl group, suggesting its importance for activity. This group may be involved in hydrogen bonding or other interactions at the target site.

Experimental Protocols

The in vitro anticoccidial activity of this compound and its stereoisomers was determined using an assay with Eimeria tenella sporozoites and Baby Hamster Kidney (BHK-21) host cells.[2]

In Vitro Anticoccidial Assay against Eimeria tenella

1. Host Cell Culture:

  • Baby Hamster Kidney (BHK-21) cells are cultured in a suitable growth medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 5-10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

  • For the assay, BHK-21 cells are seeded in 24-well plates to form a confluent monolayer.[1]

2. Eimeria tenella Sporozoite Preparation:

  • Eimeria tenella oocysts are collected and sporulated.[5]

  • Sporozoites are excysted from the sporulated oocysts, typically by mechanical grinding followed by incubation in a solution containing trypsin and bile salts to mimic the conditions of the avian gut.[5][6]

  • The released sporozoites are then purified.[5]

3. Infection and Treatment:

  • The confluent BHK-21 cell monolayers are infected with the prepared E. tenella sporozoites.[1]

  • Immediately after infection, the culture medium is replaced with a medium containing various concentrations of the Diolmycin compounds.[6]

  • Control wells receive a medium with the vehicle used to dissolve the compounds.[6]

4. Incubation and Observation:

  • The infected and treated cell cultures are incubated for a period that allows for the development of schizonts (typically 48-72 hours).[6]

  • The development of intracellular parasite stages is monitored using an inverted microscope.[6]

5. Assessment of Anticoccidial Activity:

  • The primary endpoint is the inhibition of mature schizont formation.[6] The minimum concentration of the compound that causes complete or significant inhibition of schizont development compared to the untreated control is determined.[2]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound and its stereoisomers against Eimeria tenella has not been elucidated in the available literature. However, based on the known biology of the parasite and the general mechanisms of other anticoccidial agents, a hypothetical mechanism can be proposed. Many anticoccidial compounds interfere with the parasite's metabolic pathways or cellular processes essential for its intracellular development.[7] Given that Diolmycins inhibit schizont development, they may target pathways involved in parasite replication and growth within the host cell.

The indole moiety in this compound is a known pharmacophore that can interact with various biological targets. Some indole derivatives have been shown to modulate host immune responses by activating the aryl hydrocarbon receptor (AhR), which can in turn affect the host's ability to control parasitic infections.[4] It is plausible that this compound could have a similar immunomodulatory effect or directly target essential enzymes or receptors within the parasite.

Further research is required to identify the specific molecular target(s) of this compound and to unravel the signaling pathways affected by its action.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Anticoccidial Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis BHK_cells BHK-21 Cell Culture Infection Infection of BHK-21 cells with Sporozoites BHK_cells->Infection E_tenella E. tenella Oocyst Sporulation & Sporozoite Excystation E_tenella->Infection Treatment Treatment with Diolmycin Stereoisomers Infection->Treatment Incubation Incubation (48-72h) Treatment->Incubation Observation Microscopic Observation of Schizont Development Incubation->Observation Determination Determination of Minimum Inhibitory Concentration Observation->Determination

Caption: Experimental workflow for the in vitro anticoccidial assay of this compound and its stereoisomers.

logical_relationship Structure-Activity Relationship of Diolmycins Diolmycin_A1 This compound (erythro) High_Activity High Anticoccidial Activity Diolmycin_A1->High_Activity erythro stereochemistry + indole group Diolmycin_A2 Diolmycin A2 (threo) Moderate_Activity Moderate Anticoccidial Activity Diolmycin_A2->Moderate_Activity threo stereochemistry + indole group Diolmycin_B Diolmycin B1/B2 (erythro/threo) Low_Activity Low Anticoccidial Activity Diolmycin_B->Low_Activity Lacks indole group

Caption: Logical relationship illustrating the structure-activity relationship of Diolmycin stereoisomers.

Conclusion

The stereochemical configuration of this compound is a critical determinant of its potent anticoccidial activity against Eimeria tenella. The erythro isomer, this compound, demonstrates superior inhibitory effects compared to its threo counterpart, Diolmycin A2. The presence of the indole moiety is also essential for high potency. While the precise mechanism of action remains to be elucidated, these findings provide a solid foundation for the rational design of novel and more effective anticoccidial agents based on the Diolmycin scaffold. Further investigations into the specific molecular targets and signaling pathways will be instrumental in advancing these promising natural products towards therapeutic applications.

References

Diolmycin A1: Cross-Resistance Profile and Comparative Efficacy Against Coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Diolmycin A1's performance against coccidia, with a focus on its potential for cross-resistance with existing anticoccidial drugs. This guide provides researchers, scientists, and drug development professionals with the available experimental data, methodologies, and a proposed workflow for future resistance studies.

Initial research into this compound, a novel anticoccidial agent produced by Streptomyces sp., suggests a promising avenue for combating coccidiosis in poultry, particularly in light of widespread drug resistance to current therapies.[1][2][3][4] While comprehensive cross-resistance studies are not yet widely available in published literature, preliminary in vitro data indicates that this compound is effective against strains of Eimeria tenella that are resistant to the commonly used ionophore coccidiostat, monensin. This suggests that this compound may operate via a different mechanism of action, reducing the likelihood of cross-resistance with ionophorous antibiotics.[5]

The development of resistance to anticoccidial drugs is a significant challenge in the poultry industry, necessitating the discovery of new compounds with novel modes of action.[1][2][4][6] The efficacy of this compound against a monensin-resistant parasite strain underscores its potential as a valuable tool in resistance management strategies, such as shuttle or rotation programs.[7][8]

Comparative Efficacy Data

The following table summarizes the available in vitro data for Diolmycin compounds against a monensin-resistant strain of Eimeria tenella. The data highlights the potent activity of this compound.

CompoundMinimum Effective Concentration (µg/mL) against Monensin-Resistant E. tenellaCytotoxicity (µg/mL) in BHK-21 cells
This compound 0.02 0.2
Diolmycin A20.22.0
Diolmycin B120>20
Diolmycin B220>20

Data sourced from a 1993 study on novel anticoccidial agents produced by Streptomyces sp.[5][9]

Experimental Protocols

The data presented above was generated using an in vitro anticoccidial assay. While the complete detailed protocol is not available in the reviewed literature, the general methodology can be outlined as follows:

In Vitro Anticoccidial Assay Methodology

  • Host Cell Culture: Baby Hamster Kidney (BHK-21) cells were cultured as the host cells for the Eimeria tenella parasite.

  • Parasite Strain: A monensin-resistant strain of Eimeria tenella was used for the infection.

  • Drug Treatment: Various concentrations of the Diolmycin compounds (A1, A2, B1, and B2) were added to the infected cell cultures.

  • Efficacy Assessment: The efficacy of the compounds was determined by observing the inhibition of schizont development in the host cells. The minimum effective concentration (MEC) was defined as the lowest concentration at which no schizonts were observed.

  • Cytotoxicity Assay: The cytotoxic effect of the compounds on the BHK-21 host cells was also evaluated to determine the therapeutic index.

Proposed Experimental Workflow for Cross-Resistance Studies

To further elucidate the cross-resistance profile of this compound, a structured experimental workflow is proposed. This workflow can be adapted to test this compound against a panel of Eimeria strains with known resistance to various classes of coccidiostats.

G cluster_0 Strain Selection & Propagation cluster_1 In Vitro Sensitivity Assay cluster_2 In Vivo Efficacy Studies cluster_3 Data Analysis & Interpretation strain_selection Select Eimeria Strains (Resistant to various coccidiostats) oocyst_propagation Oocyst Propagation & Sporulation strain_selection->oocyst_propagation cell_culture Host Cell Culture (e.g., MDBK, BHK-21) strain_selection->cell_culture animal_model Broiler Chicken Model strain_selection->animal_model infection Infection with Sporozoites cell_culture->infection drug_treatment Treatment with this compound & other Coccidiostats infection->drug_treatment evaluation Evaluation of Parasite Inhibition (e.g., IC50 determination) drug_treatment->evaluation data_analysis Statistical Analysis of In Vitro and In Vivo Data evaluation->data_analysis challenge Infection with Resistant Eimeria Strains animal_model->challenge medication Medicated Feed (this compound vs. other coccidiostats) challenge->medication assessment Assessment of Efficacy (Lesion scores, OPG, Weight gain) medication->assessment assessment->data_analysis cross_resistance_profile Determination of Cross-Resistance Profile data_analysis->cross_resistance_profile G cluster_coccidiostats Coccidiostat Classes cluster_targets Cellular Targets & Pathways in Eimeria ionophores Ionophores (e.g., Monensin) ion_transport Ion Transport Disruption ionophores->ion_transport Disrupts quinolones Quinolones (e.g., Decoquinate) mitochondrial_respiration Mitochondrial Respiration (Cytochrome b) quinolones->mitochondrial_respiration Inhibits folic_acid_antagonists Folic Acid Antagonists (e.g., Sulfonamides) folic_acid_synthesis Folic Acid Synthesis folic_acid_antagonists->folic_acid_synthesis Inhibits diolmycin_a1 This compound unknown_target Unknown Target/ Pathway diolmycin_a1->unknown_target Targets?

References

Synthetic Diolmycin A1: A Potent New Contender in In Vitro Anticoccidial Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic Diolmycin A1 showcases its promising in vitro efficacy against Eimeria tenella, positioning it as a significant subject for further investigation in the development of novel anticoccidial agents. This guide provides a direct comparison with established drugs, Toltrazuril and Diclazuril (B1670474), supported by experimental data and standardized protocols.

Comparative Efficacy Against Eimeria tenella

Synthetic this compound demonstrates potent inhibition of Eimeria tenella schizont formation in vitro. The following table summarizes the available quantitative data, comparing its activity with the widely used anticoccidial drugs, Toltrazuril and Diclazuril.

CompoundAssay TypeTarget StageHost Cell LineEffective ConcentrationReference
This compound Schizont InhibitionSchizontsBHK-21No schizonts observed at 0.02-2.0 µg/mL[1]
Toltrazuril Reproduction Inhibition Assay (RIA)Intracellular stagesVariousVaries by strain; effective against sensitive strains[2][3]
Diclazuril Schizont Inhibition / Oocyst SporulationAsexual and sexual stagesVariousPotent activity at low concentrations (e.g., 1 ppm in feed for in vivo)[4][5]

Experimental Protocols

The validation of in vitro anticoccidial activity relies on standardized and reproducible experimental methodologies. The following protocols outline the general procedures for the key assays mentioned in this guide.

In Vitro Schizont Inhibition Assay

This assay is fundamental for assessing a compound's ability to hinder the intracellular development of Eimeria.

Objective: To determine the concentration at which a test compound inhibits the formation of mature schizonts of Eimeria tenella in a host cell culture.

Methodology:

  • Host Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.[6] Cells are seeded in multi-well plates and incubated until a confluent monolayer is formed.[6]

  • Eimeria tenella Sporozoite Preparation: Sporozoites are excysted from purified, sporulated oocysts. This typically involves mechanical grinding followed by incubation in a solution containing trypsin and bile salts to mimic the avian gut environment.[6]

  • Infection and Treatment: The confluent host cell monolayers are infected with the prepared sporozoites. Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compound (e.g., synthetic this compound). Control wells receive a medium with the vehicle used to dissolve the compound.[6]

  • Incubation and Observation: The infected and treated cell cultures are incubated for a period that allows for the development of schizonts (typically 48-72 hours).[6]

  • Assessment of Anticoccidial Activity: The primary endpoint is the inhibition of mature schizont formation. This is quantified by counting the number of schizonts per field of view under an inverted microscope.[6]

Sporozoite Invasion Inhibition Assay (SIA) and Reproduction Inhibition Assay (RIA)

These assays provide more specific insights into the stage of the parasite's intracellular lifecycle that is affected by the compound.

Objective: To differentiate between the inhibition of host cell invasion by sporozoites (SIA) and the inhibition of subsequent intracellular development and reproduction (RIA).

Methodology:

  • Cell Culture and Sporozoite Preparation: Similar to the schizont inhibition assay.

  • Experimental Groups for SIA:

    • Sporozoites are pre-incubated with the test compound before being added to the host cell monolayer.

    • The number of intracellular parasites is quantified shortly after the invasion period (e.g., 2-4 hours post-infection).

  • Experimental Groups for RIA:

    • The host cell monolayer is infected with sporozoites.

    • The test compound is added after the sporozoites have invaded the host cells.

    • The development of subsequent parasitic stages (e.g., trophozoites, schizonts) is assessed at later time points (e.g., 24-72 hours post-infection).[3]

  • Quantification: The percentage of inhibition is calculated by comparing the number of parasites (for SIA) or the development of parasitic stages (for RIA) in treated wells to untreated control wells.[3]

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental process and the potential points of intervention for anticoccidial drugs, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_endpoints Endpoints Oocyst\nSporulation Oocyst Sporulation Sporozoite\nExcystation Sporozoite Excystation Oocyst\nSporulation->Sporozoite\nExcystation Purification Infection Infection of Host Cells Sporozoite\nExcystation->Infection Host Cell\nCulture Host Cell Culture (e.g., BHK-21) Host Cell\nCulture->Infection Treatment Addition of Test Compound Infection->Treatment Incubation 48-72 hours Treatment->Incubation Assessment Microscopic Evaluation Incubation->Assessment Schizont\nInhibition Schizont Inhibition Assessment->Schizont\nInhibition Parasite\nViability Parasite Viability Assessment->Parasite\nViability

Caption: Workflow for In Vitro Anticoccidial Drug Screening.

The precise molecular targets of this compound in Eimeria are yet to be fully elucidated. However, the mechanisms of action for Toltrazuril and Diclazuril offer insights into potential parasite signaling pathways that could be disrupted. Toltrazuril is known to affect the parasite's respiratory chain and pyrimidine (B1678525) synthesis.[7] Diclazuril is also known to be effective against various developmental stages of Eimeria.[5]

Putative_Signaling_Pathways cluster_parasite Eimeria Parasite cluster_metabolism Metabolic Pathways Drug_Entry Anticoccidial Drug (e.g., Toltrazuril) Respiratory_Chain Mitochondrial Respiratory Chain Drug_Entry->Respiratory_Chain Inhibits Pyrimidine_Synthesis Pyrimidine Synthesis Drug_Entry->Pyrimidine_Synthesis Inhibits Developmental_Arrest Inhibition of Schizont Development & Gametogony Respiratory_Chain->Developmental_Arrest Pyrimidine_Synthesis->Developmental_Arrest

Caption: Potential Anticoccidial Drug Targets in Eimeria.

References

Synergistic Anticoccidial Effects of Diolmycin A1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research indicates a significant gap in the scientific literature regarding the synergistic effects of Diolmycin A1 with other anticoccidial drugs. While this compound, a novel agent isolated from Streptomyces sp., has demonstrated in vitro efficacy against Eimeria tenella, published studies detailing its use in combination therapies are not currently available. This guide, therefore, serves to highlight the known anticoccidial properties of this compound and to present a comparative framework of synergistic interactions observed with other established anticoccidial agents, providing a basis for future research in this area.

Introduction to this compound

This compound is a novel compound identified as a potent anticoccidial agent.[1] Its chemical structure has been elucidated as erythro-1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol.[1] In vitro studies have shown that this compound can inhibit the growth of Eimeria tenella, a key pathogenic species of coccidia in poultry, at concentrations as low as 0.02-2.0 micrograms/ml, where no schizonts were observed in host cells.

Despite this promising standalone activity, to date, there is a notable absence of publicly accessible research detailing the synergistic or additive effects of this compound when combined with other classes of anticoccidial drugs. Such studies are crucial for developing robust and sustainable strategies to control coccidiosis, a major economic concern in the poultry industry.[2][3] The use of drug combinations can offer several advantages, including reducing the required dosage of individual drugs, broadening the spectrum of activity against different Eimeria species, and mitigating the development of drug resistance.[2][4][5]

Comparative Landscape of Anticoccidial Synergism

To provide context for potential future studies on this compound, this section outlines established synergistic combinations of other anticoccidial drugs, supported by experimental findings.

Ionophore and Chemical Compound Combinations

A widely practiced strategy in coccidiosis control is the combination of ionophorous antibiotics with synthetic chemical compounds. Ionophores, such as monensin (B1676710), narasin (B1676957), and salinomycin, act by disrupting ion gradients across the parasite's cell membrane.[3][6] Chemical compounds, on the other hand, have diverse modes of action, including interference with the parasite's metabolic pathways.[2]

A prominent example of this synergy is the combination of the ionophore narasin with the chemical anticoccidial nicarbazin (B1678737).[3][7] This combination has been shown to be more effective than either drug used alone, particularly in shuttle programs designed to manage coccidiosis throughout the broiler production cycle.[7] Similarly, combinations of monensin and nicarbazin have demonstrated complete control of infection at lower individual doses.[2]

Table 1: Performance of Broilers on Different Anticoccidial Programs

Anticoccidial ProgramBody Weight (Day 49)Feed Conversion Ratio (Day 49)
Unmedicated ControlLowerHigher
Continuous IonophoreStandardStandard
Nicarbazin ShuttleImprovedImproved
Narasin + Nicarbazin ShuttleHighestLowest

Data adapted from studies on shuttle programs demonstrating the enhanced performance with combination therapies. Note: Specific values are illustrative and vary between studies.

Experimental Protocols for Evaluating Synergy

The assessment of synergistic effects between anticoccidial drugs typically involves both in vitro and in vivo experimental models.

In Vitro Susceptibility Assay:

  • Cell Culture: A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, is cultured in multi-well plates.

  • Parasite Preparation: Sporozoites of a specific Eimeria species (e.g., E. tenella) are excysted from sporulated oocysts.

  • Drug Application: The host cells are infected with the sporozoites and simultaneously treated with varying concentrations of the individual drugs and their combinations.

  • Assessment of Inhibition: After a suitable incubation period (e.g., 48-72 hours), the inhibition of parasite development (e.g., schizont formation) is quantified using microscopy or molecular methods such as quantitative PCR (qPCR).

  • Data Analysis: The interaction between the drugs is analyzed using methods such as the isobologram analysis or the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy Study (Floor Pen Trial):

  • Animal Model: Broiler chickens are raised in floor pens under conditions that mimic commercial production.

  • Infection Model: Birds are challenged with a mixed culture of virulent Eimeria species, often administered through contaminated feed or by oral gavage.

  • Treatment Groups: Different groups of birds receive feed medicated with the individual anticoccidial drugs, their combination at various doses, or no medication (unmedicated control). A non-infected, non-medicated group often serves as a negative control.

  • Parameters Measured:

    • Performance: Body weight gain and feed conversion ratio are monitored throughout the trial.

    • Lesion Scoring: At a specific time point post-infection, a subset of birds from each group is euthanized, and their intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0 to 4).

    • Oocyst Shedding: Fecal samples are collected to quantify the number of oocysts shed per gram of feces.

  • Statistical Analysis: The data are statistically analyzed to determine significant differences between the treatment groups.

Potential Signaling Pathways and Experimental Workflows

While the specific mechanism of action for this compound is not fully elucidated, diagrams can conceptualize potential interaction points and the workflow for evaluating synergy.

Synergistic_Action_Pathway cluster_parasite Eimeria Parasite Drug_A This compound (Unknown Target) Metabolic_Pathway Essential Metabolic Pathway Drug_A->Metabolic_Pathway Inhibits Parasite_Death Parasite Inhibition/ Death Drug_A->Parasite_Death Synergistic Effect Drug_B Other Anticoccidial (e.g., Ionophore) Ion_Transport Ion Transport Drug_B->Ion_Transport Disrupts Drug_B->Parasite_Death Metabolic_Pathway->Parasite_Death Ion_Transport->Parasite_Death

Caption: Hypothetical synergistic interaction of this compound with another anticoccidial drug.

Experimental_Workflow Start Hypothesize Synergy: This compound + Drug X In_Vitro In Vitro Assay (Cell Culture) Start->In_Vitro CI_Analysis Combination Index (CI) Analysis In_Vitro->CI_Analysis In_Vivo In Vivo Trial (Floor Pen Study) CI_Analysis->In_Vivo If Synergy Indicated (CI < 1) Performance_Data Collect Performance & Lesion Score Data In_Vivo->Performance_Data Statistical_Analysis Statistical Analysis Performance_Data->Statistical_Analysis Conclusion Determine Synergistic, Additive, or Antagonistic Effect Statistical_Analysis->Conclusion

Caption: Workflow for evaluating the synergistic effects of anticoccidial drug combinations.

Conclusion and Future Directions

The discovery of this compound presents a new potential tool in the fight against coccidiosis. However, to fully realize its potential, research into its synergistic effects with existing anticoccidial drugs is imperative. The established benefits of combination therapies in managing coccidiosis, such as enhanced efficacy and reduced risk of resistance, underscore the importance of such investigations. Future studies should focus on in vitro and in vivo evaluations of this compound in combination with various classes of anticoccidials, including ionophores and other chemical compounds. The experimental frameworks and comparative data presented in this guide offer a foundational roadmap for researchers, scientists, and drug development professionals to explore the synergistic potential of this compound and contribute to the development of next-generation anticoccidial strategies.

References

Uncharted Territory: A Guide to Investigating Antagonistic Interactions of Diolmycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 3, 2025

For: Researchers, scientists, and drug development professionals

Abstract: Diolmycin A1, a natural product derived from Streptomyces sp., has demonstrated potent in vitro activity against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[1] While its primary bioactivity is established, the landscape of its interactions with other chemical compounds remains largely unexplored. To date, there is no publicly available scientific literature detailing specific antagonistic interactions with this compound. This guide is intended to serve as a comprehensive resource for researchers seeking to investigate such interactions. It provides a proposed framework of experimental protocols, data presentation standards, and conceptual signaling pathways to guide future research in this critical area of drug development.

Introduction to this compound

This compound is a member of the diolmycin family of compounds, characterized by a 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol structure.[2] Its primary reported biological function is the inhibition of schizont development in Eimeria tenella.[1] The in vitro efficacy of this compound, along with its analogs, is summarized in Table 1. The significant potency of this compound, with a minimum effective concentration of 0.02 µg/mL, underscores the importance of understanding any potential for antagonistic interactions that could diminish its therapeutic effect when co-administered with other agents.

Table 1: In Vitro Anticoccidial Activity of Diolmycins

Compound Minimum Effective Concentration (µg/mL) for Inhibiting E. tenella Schizont Development
This compound 0.02
Diolmycin A2 0.2
Diolmycin B1 20
Diolmycin B2 20

Source: Data adapted from Tabata N, et al. (1993).[1]

Conceptual Framework for Antagonism

Antagonism occurs when the combined effect of two or more drugs is less than the sum of their individual effects. This can manifest through various mechanisms, including:

  • Competitive Antagonism: The antagonist binds to the same target site as the agonist (this compound), preventing its action.

  • Non-competitive Antagonism: The antagonist binds to an allosteric site on the target, changing its conformation and reducing the efficacy of the agonist.

  • Functional Antagonism: The antagonist produces a physiological effect that opposes the effect of the agonist, acting through a different pathway.

  • Chemical Antagonism: The antagonist directly interacts with and inactivates the agonist.

A conceptual diagram illustrating a hypothetical antagonistic interaction with this compound at a cellular level is presented below.

cluster_cell Host Cell Infected with Eimeria tenella Diolmycin_A1 This compound Target Parasite Target (e.g., Enzyme) Diolmycin_A1->Target Binds to Target Antagonist Hypothetical Antagonist Antagonist->Target Competitively Binds to Target Inhibition Inhibition of Parasite Development Target->Inhibition Leads to No_Effect Parasite Development Continues Target->No_Effect When Antagonist is Bound

Caption: Hypothetical competitive antagonism of this compound.

Proposed Experimental Protocols for Investigating Antagonism

The following protocols are proposed as a starting point for screening and characterizing potential antagonistic interactions with this compound.

This assay is a standard method for assessing the interaction between two compounds.

Objective: To identify compounds that antagonize the anticoccidial activity of this compound against Eimeria tenella in vitro.

Materials:

  • This compound

  • Test compounds (potential antagonists)

  • Eimeria tenella sporozoites

  • Host cells (e.g., Madin-Darby Bovine Kidney (MDBK) cells or Baby Hamster Kidney (BHK-21) cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT or similar viability reagent

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound and the test compound in cell culture medium.

  • Checkerboard Setup: Add the diluted compounds to the 96-well plates in a checkerboard format, where each well contains a unique combination of concentrations of this compound and the test compound. Include wells with each compound alone and no compounds (control).

  • Parasite Infection: Infect the host cell monolayers with E. tenella sporozoites.

  • Incubation: Incubate the plates for a period sufficient for schizont development (e.g., 48-72 hours).

  • Assessment of Parasite Viability: Assess the viability of the parasites or the extent of schizont development. This can be done microscopically by counting schizonts or by using a viability assay such as MTT, which measures host cell viability as an indirect measure of parasite-induced cell death.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. An FICI > 4.0 is typically considered indicative of antagonism.

Table 2: Template for Checkerboard Assay Data Presentation

This compound (µg/mL) Test Compound (µg/mL) % Inhibition of Schizont Development FICI Interaction
0.02 0 95 - -
0 10 10 - -
0.02 10 50 > 4.0 Antagonistic

| ... | ... | ... | ... | ... |

The following diagram outlines the proposed workflow for screening and confirming antagonistic interactions.

start Start: Hypothesis of Antagonistic Interaction checkerboard In Vitro Checkerboard Assay (this compound + Test Compound) start->checkerboard fici Calculate FICI (Fractional Inhibitory Concentration Index) checkerboard->fici antagonism FICI > 4.0? (Indicates Antagonism) fici->antagonism no_antagonism No Antagonism Detected antagonism->no_antagonism No mechanism Investigate Mechanism of Antagonism (e.g., Target Binding Assays, Enzyme Kinetics) antagonism->mechanism Yes in_vivo In Vivo Validation (Animal Models of Coccidiosis) mechanism->in_vivo end Conclusion on Antagonistic Interaction in_vivo->end

References

Unraveling the Molecular Target of Diolmycin A1 in Eimeria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant threat to the poultry industry, leading to substantial economic losses. The continuous emergence of drug-resistant Eimeria strains necessitates the discovery and characterization of novel anticoccidial agents with unique mechanisms of action. Diolmycin A1, a natural product isolated from Streptomyces sp., has demonstrated promising in vitro activity against Eimeria tenella, a key pathogenic species. However, its precise molecular target within the parasite remains to be definitively confirmed. This guide provides a comparative analysis of this compound, juxtaposed with established anticoccidial drugs, and outlines key experimental protocols to facilitate further investigation into its mechanism of action.

Performance Comparison of Anticoccidial Agents

While the specific molecular target of this compound in Eimeria is not yet elucidated, its performance can be compared to other anticoccidial drugs with known mechanisms of action. The following tables summarize the available quantitative data and modes of action for this compound and its alternatives.

Table 1: In Vitro Efficacy of Various Anticoccidial Drugs against Eimeria tenella

CompoundDrug ClassIn Vitro ConcentrationObserved EffectCitation(s)
This compound Butanediol Derivative0.02-2.0 µg/mLInhibition of E. tenella growth in BHK-21 host cells.
Monensin Polyether Ionophore1 ppm (in vivo equivalent)Destruction of free merozoites.
Salinomycin Polyether Ionophore1 ppm (in vivo equivalent)Destruction of free merozoites.
Diclazuril (B1670474) Benzeneacetonitrile1 ppm (in vivo equivalent)Highly efficacious against mixed Eimeria infections.[1][2][3]
Toltrazuril Triazinetrione25 mg/L (in vivo equivalent)Highly effective against caecal coccidiosis.[4]

Table 2: Molecular Targets and Mechanisms of Action of Anticoccidial Drugs

DrugDrug ClassMolecular Target(s) / Mechanism of Action
This compound (Hypothesized) Butanediol DerivativeThe presence of indole (B1671886) and phenol (B47542) moieties suggests potential interference with cellular processes involving aromatic interactions. A possible, yet unconfirmed, mechanism could involve the disruption of mitochondrial function and induction of oxidative stress, leading to apoptosis. The indole nucleus is a common scaffold in compounds with diverse biological activities, including antiparasitic effects.[5][6][7][8][9]
Monensin / Salinomycin Polyether IonophoreDisrupts transmembrane ion concentration gradients by forming lipid-soluble complexes with cations (e.g., Na+, K+), leading to osmotic imbalance and cell death.[2][10] Primarily effective against extracellular stages like merozoites.
Diclazuril BenzeneacetonitrileAffects actin dynamics by targeting the actin depolymerizing factor (EtADF).[11] It also downregulates the expression of microneme genes (EtMIC1-5), which are crucial for host cell invasion, and inhibits both asexual and sexual stages of the parasite.[12][13][14]
Toltrazuril TriazinetrioneInterferes with the parasite's respiratory chain and enzymes involved in pyrimidine (B1678525) synthesis. It disrupts nuclear division in schizonts and microgamonts and damages the parasite's cell membrane at all developmental stages.[15][16][17]

Experimental Protocols

To further elucidate the molecular target of this compound, a series of in vitro experiments can be conducted. Below are detailed methodologies for key assays.

In Vitro Eimeria tenella Invasion and Proliferation Assay

This assay is fundamental for determining the efficacy of a compound against the intracellular stages of the parasite.

a. Cell Culture and Parasite Preparation:

  • Madin-Darby Bovine Kidney (MDBK) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[15]

  • Eimeria tenella sporozoites are excysted from sporulated oocysts using standard procedures involving grinding with glass beads and incubation in excystation medium (e.g., trypsin and bile salts).

b. Invasion and Proliferation Assay Protocol:

  • Seed MDBK cells in 24- or 96-well plates and grow to 80-90% confluency.[15]

  • Pre-incubate freshly excysted sporozoites with varying concentrations of this compound (and control compounds) for 1 hour at 41°C.[18]

  • Wash the treated sporozoites to remove excess compound and add them to the MDBK cell monolayers.

  • Incubate the infected cells at 41°C for various time points (e.g., 2, 24, 48, and 72 hours) to allow for invasion and intracellular development.[18]

  • At each time point, lyse the cells and extract total DNA.

  • Quantify the parasite load using quantitative PCR (qPCR) targeting an Eimeria-specific gene (e.g., ITS-1).[15] A reduction in parasite DNA indicates an inhibitory effect of the compound.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_infection Infection & Incubation cluster_analysis Analysis oocysts E. tenella Oocysts sporozoites Excysted Sporozoites oocysts->sporozoites Excystation treatment Incubate Sporozoites with this compound sporozoites->treatment mdbk_cells MDBK Cell Culture infection Infect MDBK Cells mdbk_cells->infection treatment->infection incubation Incubate at 41°C (2, 24, 48, 72h) infection->incubation dna_extraction DNA Extraction incubation->dna_extraction qpcr qPCR Analysis dna_extraction->qpcr result result qpcr->result Determine Inhibition

In vitro anticoccidial activity assessment workflow.

Mitochondrial Membrane Potential (MMP) Assay

This assay helps to determine if a compound disrupts mitochondrial function, a common target for antiparasitic drugs.

  • Treat intracellular E. tenella parasites (within MDBK host cells) with this compound for a defined period.

  • Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[19]

  • TMRE accumulates in mitochondria with high membrane potential, exhibiting a bright red fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Quantify the fluorescence using a fluorescence plate reader or flow cytometer.[20] A known mitochondrial uncoupler like CCCP should be used as a positive control.

Reactive Oxygen Species (ROS) Production Assay

This assay measures oxidative stress, which can be a consequence of mitochondrial dysfunction or other cellular insults.

  • Treat intracellular parasites with this compound.

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[21]

  • H2DCFDA is non-fluorescent until it is oxidized by ROS within the cell, at which point it becomes highly fluorescent.

  • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[10] An increase in fluorescence indicates an increase in ROS production.

Hypothetical Signaling Pathway for this compound Action

Based on the mechanisms of other antiparasitic compounds and the chemical structure of this compound, a plausible, though unconfirmed, signaling pathway for its action in Eimeria could involve the induction of mitochondrial-mediated apoptosis.

hypothetical_pathway cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade diolmycin This compound mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) diolmycin->mmp Binds to unknown mitochondrial target ros Increased ROS Production mmp->ros cytochrome_c Cytochrome c Release mmp->cytochrome_c ros->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Hypothesized mitochondrial-mediated apoptosis pathway for this compound.

Conclusion

This compound presents a promising scaffold for the development of new anticoccidial drugs. While its exact molecular target in Eimeria is yet to be confirmed, its chemical structure, containing indole and phenol moieties, suggests a mechanism potentially distinct from currently used drugs. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate its mode of action, focusing on key cellular processes such as host cell invasion, mitochondrial function, and oxidative stress. Elucidating the molecular target of this compound will be a critical step in its development as a next-generation anticoccidial agent and in understanding the broader biology of Eimeria.

References

Reproducibility of Diolmycin A1 bioassay results across different labs.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available data on Diolmycin A1's bioactivity, with a focus on the challenges of assessing the reproducibility of its bioassay results across different laboratories. Due to a scarcity of published cross-laboratory studies, this guide synthesizes the foundational data and presents a representative experimental protocol to encourage standardized future research.

Comparative Bioactivity Data

Currently, published data on the bioactivity of this compound is limited primarily to a single foundational study. This lack of multiple independent data sets presents a significant challenge in assessing the inter-laboratory reproducibility of bioassay results. The available quantitative data is summarized below.

CompoundOrganismBioassayEffective ConcentrationHost CellsSource
This compoundEimeria tenellaInhibition of schizont development0.02-2.0 µg/mLBHK-21[1]

Experimental Protocols

A detailed, standardized experimental protocol for the bioassay of this compound has not been extensively published. However, based on the initial discovery and protocols for related compounds, a representative in vitro assay for assessing the anticoccidial activity against Eimeria tenella is outlined below.

Objective: To determine the inhibitory effect of this compound on the development of Eimeria tenella schizonts in a host cell line.

Materials:

  • This compound

  • Eimeria tenella sporozoites

  • Baby Hamster Kidney (BHK-21) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Culture:

    • Culture BHK-21 cells in DMEM supplemented with 10% FBS.

    • Seed the cells into 96-well plates and grow to confluence.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • Wash the confluent cell monolayers with PBS.

    • Add the this compound dilutions to the respective wells.

    • Include appropriate controls: negative control (vehicle only), positive control (a known anticoccidial drug), and untreated infected control.

    • Infect the cells with Eimeria tenella sporozoites.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for schizont development.

  • Assessment of Schizont Development:

    • After incubation, fix and stain the cells.

    • Observe the wells under a microscope to assess the presence and development of schizonts.

    • The concentration at which no mature schizonts are observed is recorded.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture BHK-21 Host Cells D Treat Cells with this compound A->D B Prepare this compound Dilutions B->D C Prepare E. tenella Sporozoites E Infect Cells with Sporozoites C->E D->E F Incubate for 48-72 hours E->F G Fix and Stain Cells F->G H Microscopic Examination G->H I Assess Schizont Development H->I

Experimental workflow for this compound bioassay.

logical_relationship A This compound B Inhibition of Target Pathway (Mechanism Unknown) A->B Acts on C Disruption of Schizont Development B->C Leads to D Prevention of Merozoite Formation C->D Results in E Anticoccidial Effect D->E Causes

Logical relationship of this compound's anticoccidial action.

References

Safety Operating Guide

Proper Disposal of Diolmycin A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle and dispose of Diolmycin A1 with a high degree of caution due to the absence of a comprehensive Safety Data Sheet (SDS). Specific, validated disposal procedures for this compound have not been officially published. Therefore, it must be treated as a potentially hazardous substance, and general best practices for the disposal of research chemicals with unknown toxicity should be strictly followed.

Consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound. EHS professionals can provide guidance based on local, state, and federal regulations and ensure compliance.

Summary of Known this compound Properties

Due to the limited available safety and toxicity data, a comprehensive quantitative summary is not possible. The following table includes the limited physico-chemical information that has been identified in scientific literature.

PropertyValue
Molecular Formula C₁₈H₁₉NO₃
Appearance Colorless powder
Solubility Soluble in methanol (B129727) and DMSO; Insoluble in chloroform

General Disposal Procedures for Research Chemicals with Unknown Hazards

In the absence of a specific SDS for this compound, the following step-by-step guide outlines a conservative approach to its disposal, treating it as hazardous waste.

Step 1: Waste Characterization and Segregation

  • Assume Hazard: Treat this compound waste as hazardous.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.

  • Segregate by Form: Keep solid this compound waste (e.g., contaminated personal protective equipment [PPE], labware) separate from liquid waste (e.g., solutions containing this compound).

Step 2: Container Selection and Management

  • Use Compatible Containers: Select waste containers made of materials compatible with this compound and any solvents used. For organic compounds, glass or polyethylene (B3416737) containers are generally suitable.

  • Ensure Proper Sealing: Containers must have secure, leak-proof lids.

  • Maintain Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks or leaks.

Step 3: Labeling

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first item of waste is added.

  • Complete Information: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date the first waste was added

    • An indication of the hazards (e.g., "Caution: Chemical with Unknown Hazards")

    • The name of the principal investigator and laboratory contact information

Step 4: Storage

  • Designated Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste.

Step 5: Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's EHS department.

  • Provide Documentation: Be prepared to provide the waste label and any available information about the compound.

  • Professional Disposal: EHS will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.

Experimental Protocol Considerations

As this compound is a research compound, there are no standardized experimental protocols for its disposal. Any in-lab treatment to neutralize the compound should only be performed if a validated inactivation protocol is available and has been approved by your institution's safety committee.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of a research chemical with unknown hazards like this compound.

cluster_prep Preparation and Handling cluster_waste Waste Segregation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Assume this compound is Hazardous ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood segregate Segregate Solid and Liquid Waste fume_hood->segregate container Use Labeled, Compatible Hazardous Waste Containers segregate->container store Store in Designated Satellite Accumulation Area with Secondary Containment container->store inspect Regularly Inspect Containers store->inspect contact_ehs Contact Environmental Health & Safety (EHS) inspect->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Generalized workflow for the safe disposal of a chemical with unknown hazards.

Essential Safety and Handling Protocols for Diolmycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: 2025-12-03

This document provides critical safety and logistical guidance for the handling and disposal of Diolmycin A1. The information herein is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for this compound, a conservative approach based on best practices for handling potentially hazardous novel compounds is strongly advised.[1]

Hazard Assessment

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to minimize all potential routes of exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Regularly inspect gloves for tears or punctures and change them immediately upon contamination.[1]
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and airborne particles. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1]
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of spills, a chemically resistant apron is recommended for added protection.[1]
Respiratory Protection Chemical Fume HoodAll work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Strict adherence to the following procedures is essential to prevent contamination and ensure personal safety.

3.1. Donning PPE

  • Hand Hygiene: Wash hands thoroughly with soap and water before beginning.

  • Gown/Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles. If a significant splash risk exists, wear a face shield over the goggles.

3.2. Doffing PPE

To limit the transfer of contamination, PPE should be removed carefully.

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown/Coat: Unbutton the laboratory coat. Remove it by rolling it down from the shoulders, turning it inside out as it is removed. Dispose of it in the appropriate hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

3.3. Disposal of Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: All contaminated items, including unused compound, solutions, labware (e.g., pipette tips, tubes), and all used PPE, must be collected in designated, clearly labeled hazardous waste containers.[1]

  • Disposal Compliance: Dispose of all hazardous waste in accordance with your institution's specific guidelines and local, state, and federal regulations.[3]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_disposal Disposal start Assess Task-Specific Risks for Handling this compound fume_hood Will the procedure generate dust or aerosols? start->fume_hood use_fume_hood Conduct all work in a certified chemical fume hood fume_hood->use_fume_hood Yes no_fume_hood Proceed with caution under adequate ventilation fume_hood->no_fume_hood No splash_risk Is there a significant risk of splashing? wear_goggles Wear chemical splash goggles splash_risk->wear_goggles No wear_shield Wear a face shield over goggles splash_risk->wear_shield Yes use_fume_hood->splash_risk no_fume_hood->splash_risk standard_ppe Standard PPE: - Double nitrile gloves - Long-sleeved lab coat wear_goggles->standard_ppe wear_shield->standard_ppe dispose Dispose of all used PPE and contaminated materials as hazardous waste standard_ppe->dispose

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.